The following diagram illustrates how amprenavir inhibits the HIV-1 protease, leading to the production of non-infectious viral particles.
This compound's effectiveness stems from its design as a hydroxyethylamine sulfonamide peptidomimetic [1]. It mimics the transition state of the natural peptide substrate, allowing it to bind tightly to the protease active site without being cleaved [2]. The inhibitor's structure facilitates extensive interactions within the enzyme's binding cleft, including hydrogen bonds with the catalytic aspartic acid residues (Asp25) and hydrophobic contacts with amino acids like Val32 and Ile50 [2].
High-resolution crystal structures of the HIV-1 protease-amprenavir complex reveal how specific mutations in the protease enzyme lead to drug resistance by altering these critical interactions [2]. The table below summarizes key resistance mutations and their biophysical consequences.
| Mutation | Structural Consequence | Impact on Inhibition (Fold Increase in Kᵢ) |
|---|---|---|
| V32I | Increased hydrophobic contacts within the active site cluster [2]. | 10-fold [2] |
| I50V | Loss of hydrophobic interactions and weaker polar contacts with this compound [2]. | 30-fold [2] |
| I54V/M | Alters flap region; loss (I54V) or gain (I54M) of hydrophobic contacts [2]. | 3-fold [2] |
| I84V | Loss of key hydrophobic contacts with the inhibitor [2]. | 6-fold [2] |
| L90M | Formation of new hydrophobic contacts with catalytic Asp25 [2]. | Minimal (1-fold) [2] |
These mutations demonstrate that resistance arises from changes that directly or indirectly reduce the binding affinity of this compound, often by disrupting the precise van der Waals contacts or hydrogen bonding network within the active site cavity [2].
To study this compound's efficacy and resistance, researchers use established biochemical and structural biology protocols. The following workflow outlines the key steps for a kinetic and structural study.
While this compound itself has been withdrawn from the market and replaced by its prodrug fosthis compound, its properties remain instructive [3]. The table below summarizes its core clinical pharmacology.
| Parameter | Description |
|---|---|
| Therapeutic Role | Treatment of HIV-1 infection, always used in combination with other antiretroviral agents [4]. |
| Bioavailability | Rapidly absorbed; absolute oral bioavailability in humans not definitively established [4]. |
| Metabolism | Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system [4] [1]. |
| Elimination Half-Life | 7.1 to 10.6 hours [4]. |
This compound's role in HIV treatment has evolved, but its study provided critical insights for developing subsequent protease inhibitors. The structural and mechanistic principles learned from this compound continue to inform the design of new drugs that are more effective against resistant HIV strains.
Amprenavir is a protease inhibitor that was approved in 2001 for the treatment of HIV-infected patients in combination with other antiretroviral therapies. The pharmacokinetics of this compound are characterized by a complex profile that includes secondary plasma concentration peaks approximately 6 to 12 hours after dosing, which have been postulated to result from enterohepatic recycling processes. Understanding these pharmacokinetic properties is essential for optimizing antiretroviral systemic exposure through therapeutic drug monitoring, studying relationships between plasma concentrations and pharmacodynamic effects, and evaluating drug-drug interactions. With the increasing incidence of HIV resistance, such pharmacokinetic characterization has become increasingly important for designing effective treatment regimens and developing strategies for patients who fail therapy [1].
The enterohepatic recycling phenomenon involves the circulation of compounds between the intestine and the liver, where substances excreted in bile are reabsorbed from the gastrointestinal tract and returned to the liver via the portal circulation. This process can significantly impact a drug's pharmacokinetic profile by prolonging elimination half-life and causing multiple peak concentrations in plasma, which complicates pharmacokinetic modeling and clinical interpretation of drug concentrations. For this compound, this recycling behavior has important implications for therapeutic drug monitoring and dosage regimen design [2].
The pharmacokinetics of this compound were best described by a linear two-compartment model with first-order input following a fitted lag time. This model specifically accommodated secondary peaks by incorporating clearance out of the central compartment with delayed instantaneous release back into the gut compartment. The model structure consists of:
The differential equations governing this model account for the movement of drug between compartments, with a conditional statement that triggers the release of drug from the recycling compartment back into the gut after a specified recycling time. This approach successfully characterized the double-peak phenomenon observed in this compound concentration-time profiles, with 98.7% of subjects demonstrating a secondary peak [1] [3].
The model was implemented using ADAPT II software with weighting by the inverse of the estimated measurement error variance. Model discrimination was determined using Akaike's Information Criterion (AIC) following the rule of parsimony. The fit of the model to the experimental data was excellent, with an overall r² value of 0.989, and the line of best fit not significantly different from the line of identity [1].
The population analysis was performed using iterative two-stage analysis based on the methods described by Steimer et al., developed using the maximum a posteriori-Bayesian value estimator in ADAPT II. The observed standard deviation was described as linear with the fitted value using slope and intercept terms that were initially empirically estimated based on assay error patterns and later fitted based on the data [1].
Figure 1: Compartmental Model Structure for this compound Pharmacokinetics with Enterohepatic Recycling. The diagram illustrates the two-compartment model with recycling compartment that best fit the observed this compound pharmacokinetic data. Key rate constants and clearance parameters are derived from the population pharmacokinetic analysis [1].
The compartmental analysis of this compound provided comprehensive quantitative parameters that characterize its pharmacokinetic behavior. The study involved 76 evaluable subjects who received a single 600-mg dose of this compound under fasting conditions, with serial blood samples collected over 24 hours. The calculated parameters were conditional based on systemic bioavailability (F) and normalized by weight [1].
Table 1: Primary Pharmacokinetic Parameters of this compound from Compartmental Analysis
| Parameter | Mean | Median | Interquartile Range | Units |
|---|---|---|---|---|
| Total Clearance (CLt/F) | 1.163 | 0.917 | 0.680-1.40 | L/h/kg |
| Central Volume (Vc/F) | 1.07 | 0.987 | 0.704-1.35 | L/kg |
| Peripheral Volume (Vp/F) | 7.65 | 5.61 | 2.39-11.8 | L/kg |
| Distributional Clearance (CLd) | 0.426 | 0.320 | 0.225-0.484 | L/h/kg |
| Recycling Clearance (CLb/F) | 0.106 | 0.090 | 0.051-0.144 | L/h/kg |
| Recycling Time | 7.88 | 7.89 | 7.42-8.28 | h |
| Fraction Recycled | 0.079 | 0.065 | 0.042-0.103 | - |
| Absorption Rate Constant (ka) | 0.986 | 0.995 | 0.823-1.08 | h⁻¹ |
| Lag Time (TLag) | 0.354 | 0.013 | 0.006-0.799 | h |
| Elimination Rate Constant (kel) | 1.209 | 0.963 | 0.691-1.39 | h⁻¹ |
| Distribution Half-life (α t₁/₂) | 0.547 | 0.520 | 0.341-0.724 | h |
| Terminal Half-life (β t₁/₂) | 15.8 | 21.0 | 7.54-27.5 | h |
The terminal half-life of 15.8 hours (median 21.0 hours) reflects the prolonged presence of this compound in the body due to enterohepatic recycling, which is significantly longer than would be expected without this recycling process. The fraction of drug recycled was approximately 7.9% of the administered dose, which contributes to the secondary peak observed at a mean of 7.86 hours after dosing [1].
The specific parameters related to the enterohepatic recycling process provide insight into the magnitude and timing of the secondary peak phenomenon. The recycling compartment model successfully captured the behavior of this compound after its initial distribution phase.
Table 2: Parameters Specifically Related to Enterohepatic Recycling Process
| Parameter | Value | Units | Interpretation |
|---|---|---|---|
| Subjects with Secondary Peaks | 98.7% | - | Prevalence of phenomenon |
| Time to Secondary Peak | 7.86 | h | Post-dose appearance of secondary peak |
| Clearance to Recycling Compartment | 0.111 | L/kg/h | Rate of drug transfer to recycling |
| Fraction of Dose Recycled | 0.079 | - | Proportion participating in recycling |
| Intercompartmental Rate Constants (kcp) | 0.496 | h⁻¹ | Central to peripheral |
| Intercompartmental Rate Constants (kpc) | 0.124 | h⁻¹ | Peripheral to central |
The nearly universal observation of secondary peaks (98.7% of subjects) indicates that enterohepatic recycling is a consistent and integral component of this compound pharmacokinetics rather than an occasional phenomenon. The mean time to secondary peak of 7.86 hours corresponds with the typical timeframe for biliary excretion and subsequent reabsorption processes [1] [3].
The pharmacokinetic data for this compound were obtained from the AIDS Clinical Trials Group (ACTG) protocol A5043, which was an open-label pharmacokinetic study conducted in healthy HIV-1-seronegative adults. The key elements of the clinical protocol included:
The study population demographics showed a median age of 29 years, with 96% male participants and predominantly White non-Hispanic (74%) representation. All subjects reported never using intravenous drugs [1].
Plasma this compound concentrations were measured using validated analytical methods to ensure accuracy and precision:
The weighting of data in the pharmacokinetic analysis was based on the inverse of the estimated measurement error variance, with the observed standard deviation described as linear with the fitted value: SD = SDslope · ∨y + SDintercept, where the fitted SDslope and SDintercept terms were 0.1123 and 0.0124, respectively [1].
The enterohepatic recycling of this compound involves several biological processes that facilitate the movement of the drug between the liver and gastrointestinal tract:
This process increases the residence time of this compound in the body and creates the characteristic secondary peaks observed in plasma concentration profiles. The fraction of drug recycled (approximately 7.9%) represents the portion of the administered dose that participates in this enterohepatic cycle [1] [2].
Research has demonstrated that intestinal first-pass metabolism represents a significant barrier to this compound absorption, with cytochrome P450 3A (CYP3A) playing a more substantial role than P-glycoprotein (P-gp):
Figure 2: Biological Pathways of this compound Enterohepatic Recycling and Absorption Barriers. The diagram illustrates the complex interplay between absorption, metabolism, and biliary excretion that characterizes this compound pharmacokinetics. Key barriers include significant CYP3A-mediated first-pass metabolism and P-gp efflux, with the latter playing a comparatively minor role [4] [5] [2].
The differential impact of these absorption barriers has important implications for drug interactions. Since CYP3A4 is the primary enzyme responsible for this compound metabolism, coadministration with strong CYP3A4 inhibitors or inducers can significantly alter this compound exposure, whereas P-gp modulators would be expected to have more limited effects [4] [5].
This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4), making it susceptible to interactions with other drugs that affect this enzymatic pathway:
These metabolic interactions require careful consideration when prescribing this compound in combination regimens, particularly with other antiretroviral agents or medications with narrow therapeutic windows.
The enterohepatic recycling of this compound has several important clinical implications:
These factors underscore the importance of therapeutic drug monitoring for this compound, particularly in treatment-experienced patients or those with compromised metabolic capacity.
The pharmacokinetics of this compound are characterized by a complex profile that includes significant enterohepatic recycling, resulting in secondary plasma concentration peaks and an extended elimination half-life. The development of a two-compartment model with a recycling compartment has successfully characterized this behavior, with nearly all subjects (98.7%) demonstrating the secondary peak phenomenon. The quantitative parameters derived from this model provide valuable information for optimizing dosing regimens and interpreting therapeutic drug monitoring results.
From a clinical perspective, the enterohepatic recycling of this compound represents a double-edged sword: while it may contribute to sustained antiviral activity through prolonged exposure, it also introduces additional variability and complicates the interpretation of plasma concentrations. Furthermore, the dominant role of CYP3A4 in this compound metabolism versus the modest impact of P-gp efflux provides important insights for managing drug interactions in clinical practice.
| Aspect | Details |
|---|---|
| Extent of Binding | ~90% bound to human plasma proteins [1] [2] [3] |
| Primary Binding Protein | Alpha-1-Acid Glycoprotein (AAG) [1] [4] |
| Secondary Binding Protein | Albumin (42% fractional binding) [1] |
| Key Relationship | Significant inverse linear relationship between AAG concentration and this compound's apparent oral clearance (CL/F) [1] [4] |
| Impact of AAG Variation | A 2.5-fold increase in AAG (from ~60 mg/dL to ~150 mg/dL) can decrease this compound exposure (AUC) by an estimated 30-50% [1]. |
Understanding the relationship between this compound and AAG requires integrated methodologies from in vitro experiments to clinical pharmacokinetic analysis.
The following protocol, adapted from studies on the protease inhibitor atazanavir, is representative of the methods used to characterize this compound binding [5].
The pivotal findings on this compound and AAG were derived from a cross-study analysis of clinical data [1] [4].
The binding of this compound to AAG has direct and critical consequences for its clinical pharmacology.
Relationship between AAG concentration, free drug fraction, and total drug clearance.
Amprenavir is extensively metabolized in the liver, predominantly by the CYP3A4 enzyme [1] [2] [3]. It also acts as a perpetrator in drug-drug interactions by inhibiting the same enzyme, though its inhibitory potency is moderate compared to other protease inhibitors.
The following diagram illustrates the central role of CYP3A4 in this compound's metabolism and elimination, and how this leads to its drug-drug interaction (DDI) potential.
This compound is a substrate and inhibitor of CYP3A4. Its metabolism creates potential for drug interactions when combined with other CYP3A4 substrates, inducers, or inhibitors.
The tables below summarize core pharmacokinetic parameters and drug interaction data for this compound.
Table 1: Core Pharmacokinetic Parameters of this compound
| Parameter | Value | Context / Note |
|---|---|---|
| Primary Metabolic Enzyme | CYP3A4 [4] [1] [2] | In human liver microsomes and recombinant systems. |
| Apparent Half-life | 7.1 - 10.6 hours [2] | |
| Protein Binding | ~90% [1] [2] | Primarily to alpha-1 acid glycoprotein (AAG). |
| Inhibition Constant (K(_i)) | ~0.5 µM [4] | For testosterone 6β-hydroxylation in HLM. |
| Mechanism-Based Inactivation (K(_I)) | 1.4 µM [5] | In recombinant CYP3A4. |
Table 2: Impact of Hepatic Impairment on this compound Exposure (Single 600 mg Dose) [1] [3]
| Patient Population (Child-Pugh Class) | Change in AUC(0-∞) vs. Healthy | Recommended Dose Adjustment |
|---|---|---|
| Moderate Cirrhosis (Class B, Score 5-8) | 2.5-fold increase | 450 mg twice daily |
| Severe Cirrhosis (Class C, Score 9-15) | 4.5-fold increase | 300 mg twice daily |
Table 3: Steady-State Pharmacokinetic Drug Interactions with Other Protease Inhibitors [6]
| Co-administered Protease Inhibitor | Impact on this compound Exposure | Impact on Partner Drug Exposure |
|---|---|---|
| Indinavir (800 mg TID) | AUC~ss~: ↑ 33% | Indinavir AUC~ss~: Decreased |
| Nelfinavir (750 mg TID) | C~min,ss~: ↑ 189% (AUC~ss~ unchanged) | Unchanged from historical data. |
| Saquinavir (800 mg TID) | AUC~ss~: ↓ 32%; C~max,ss~: ↓ 37% | Unchanged from historical data. |
| Ritonavir (Booster) | Increases this compound exposure [7] | Used pharmacokinetically for CYP3A4 inhibition. |
For researchers aiming to replicate or understand the foundational studies on this compound metabolism, here are the core methodologies.
| Reason Category | Key Factors |
|---|---|
| Commercial & Formulation | High pill burden (8 capsules BID) [1]; Inconvenient dosing led to poor patient tolerance and market disadvantage [1] [2]; Prodrug fosthis compound developed as superior successor [1] [2]. |
| Regulatory Status | Marketing authorization withdrawn at request of holder [3]; Adult formulation production stopped in 2005, pediatric formulations remained available for a period [1]. |
| Clinical & Safety Profile | Common gastrointestinal side effects (nausea, vomiting, diarrhea, abdominal pain) [4] [5]; Rash occurred in ~22% of patients, leading to discontinuation in ~3%; severe/life-threatening rash in ~1% [5]; Oral solution contained propylene glycol, risk of seizures, tachycardia, renal failure [5]. |
The tables below summarize key efficacy and safety data from clinical trials, providing a quantitative profile of the drug.
Table 1: Selected Clinical Adverse Events (>5% Incidence) in Adult Clinical Trials [5]
| Adverse Event | Therapy-Naive Patients (APV/3TC/ZDV) n=113 | Therapy-Naive Patients (3TC/ZDV) n=109 | NRTI-Experienced Patients (APV/NRTI) n=245 | NRTI-Experienced Patients (IDV/NRTI) n=241 |
|---|---|---|---|---|
| Nausea | 74% | 50% | 43% | 35% |
| Diarrhea/Loose Stools | 39% | 35% | 60% | 41% |
| Vomiting | 34% | 17% | 24% | 20% |
| Rash | 27% | 6% | 20% | 15% |
| Oral/Perioral Paresthesia | 26% | 6% | 31% | 2% |
Table 2: Key Pharmacokinetic Parameters of this compound (1200 mg BID Regimen) [6]
| Parameter | Value & Details |
|---|---|
| Bioavailability | Rapidly absorbed; absolute oral bioavailability in humans not established [7]. |
| Time to Peak Concentration (T~max~) | 1-2 hours after a single oral dose [7]. |
| Protein Binding | Very high (~90%), primarily to alpha-1-acid glycoprotein (AAG) [7]. |
| Metabolism | Primarily hepatic, via cytochrome P450 3A4 (CYP3A4) [7]. |
| Half-Life | 7.1 - 10.6 hours [7]. |
| Effect of Hepatic Impairment | AUC increased 2.5-fold (moderate cirrhosis) and 4.5-fold (severe cirrhosis); dose reduction required [8]. |
Fosthis compound was designed to overcome this compound's primary weaknesses.
Mechanism of action of fosthis compound as a prodrug for this compound.
The development and evaluation of this compound and fosthis compound involved critical pharmacokinetic and clinical studies.
Protocol 1: Single-Dose Pharmacokinetics in Hepatic Impairment [8]
Protocol 2: Multiple-Dose Pharmacokinetics and Pharmacodynamics [6]
This compound's withdrawal was a strategic decision driven by the clinical and commercial superiority of its prodrug. This case highlights a common pathway in drug development: replacing a pioneering but flawed drug with an optimized successor that improves patient experience and therapeutic outcomes.
Amprenavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural protease substrate [1]. Its binding is characterized by specific, atomic-level interactions that are revealed through structural biology techniques.
Drug-resistant mutations, often occurring at hydrophobic residues in the active site or flap regions, weaken this binding [4]. The following diagram illustrates how mutations lead to resistance by disrupting these critical interactions.
The detailed understanding of this compound's binding and resistance comes from several key experimental approaches:
| Experimental Method | Key Applications in this compound Research |
|---|---|
| X-ray Crystallography | Determining high-resolution 3D structures of protease-inhibitor complexes; revealing atomic-level interactions and structural changes from mutations [4] [5]. |
| Enzyme Kinetics & Inhibition Assays | Measuring inhibitory constant (Ki) and IC50 values; quantifying potency loss against mutant proteases [6] [4]. |
| Molecular Dynamics (MD) Simulations | Modeling atomic movements over time; investigating flap dynamics and conformational changes in mutants [2] [3]. |
Amprenavir is a potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor that functions by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyprotein precursors into functional proteins essential for producing infectious viral particles. This mechanism ultimately results in the production of immature, non-infectious HIV virions. Chemically known as (3S)-oxolan-3-yl-N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl] carbamate, this compound has a molecular weight of 505.628 g/mol and a molecular formula of C₂₅H₃₅N₃O₆S [1]. As a second-generation protease inhibitor, this compound demonstrates synergistic pharmacological activity against HIV when used in combination therapies involving other protease inhibitors and reverse transcriptase inhibitors [2].
The development of sensitive and selective bioanalytical methods for quantifying this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This compound exhibits high protein binding (approximately 90%) in human plasma, making the measurement of both total and unbound concentrations particularly important for understanding its pharmacokinetic and pharmacodynamic relationships [3]. Furthermore, the drug demonstrates considerable interpatient variability in its pharmacokinetic parameters, necessitating robust monitoring methods to optimize dosing regimens, especially in special populations such as pediatric patients [4].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis of this compound due to its superior sensitivity, selectivity, and ability to simultaneously monitor multiple antiretroviral agents. This document provides comprehensive application notes and detailed protocols for the bioanalysis of this compound in human plasma using LC-MS/MS, encompassing method development, validation, and application to real-world studies.
The bioanalytical procedure for this compound quantification follows a systematic workflow that ensures reliable and reproducible results. The complete process, from sample collection to data analysis, is visualized below:
Figure 1: Experimental workflow for this compound bioanalysis in human plasma
The sample preparation employs solid-phase extraction for efficient clean-up and pre-concentration of this compound from plasma matrix:
Alternative approach: For some applications, liquid-liquid extraction with ethyl acetate (5 mL for 250 μL plasma) followed by centrifugation at 3,500 rpm for 30 minutes can be employed [1].
Optimal chromatographic separation is achieved using the following conditions:
The mass spectrometric detection employs multiple reaction monitoring (MRM) in positive electrospray ionization mode for highly selective detection:
The developed LC-MS/MS method was rigorously validated according to FDA and EMA bioanalytical method validation guidelines [2] [1]. The validation results demonstrate the method's reliability for the quantification of this compound in human plasma.
Table 1: Linearity and sensitivity data for this compound in human plasma
| Parameter | Value | Reference |
|---|---|---|
| Linear range | 0.15-1500 ng/mL | [1] |
| Correlation coefficient (r²) | >0.990 | [1] |
| Lower limit of quantification (LLOQ) | 0.15 ng/mL | [1] |
| Upper limit of quantification (ULOQ) | 1500-2000 ng/mL | [2] [1] |
| Calibration curve equation | y = 0.00258x + 0.00714 | [1] |
| Weighting factor | 1/X² | [1] |
The method demonstrates excellent sensitivity with an LLOQ of 0.15 ng/mL, which is sufficient for monitoring trough concentrations in pharmacokinetic studies. The LLOQ was established with a signal-to-noise ratio greater than 3:1 and precision within ±20% [1].
Table 2: Intra-day and inter-day precision and accuracy for this compound in human plasma
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (% RSD) | Intra-day Accuracy (% Nominal) | Inter-day Precision (% RSD) | Inter-day Accuracy (% Nominal) |
|---|---|---|---|---|---|
| LLOQ | 0.15 | 3.4-5.5% | 95.6-110.9% | 4.7-12.0% | 96.0-104.0% |
| LQC | 30 | 2.1-6.5% | 95.4-97.5% | 2.0-4.4% | 96.2-97.8% |
| MQC | 750-1500 | 2.0-3.7% | 98.9-103.5% | 2.4-4.4% | 89.5-101.9% |
| HQC | 1500-2000 | 1.4-2.9% | 96.7-101.7% | 2.0-3.7% | 97.3-103.5% |
Data compiled from multiple validation runs [2] [1]. The precision values, expressed as percentage relative standard deviation (% RSD), were within acceptable limits of ≤15% for all quality control levels (≤20% for LLOQ). The accuracy, expressed as percentage of nominal concentration, ranged from 89.5% to 110.9% across all validation runs [2] [1].
The extraction recovery of this compound was determined to be 90.8% using liquid-liquid extraction [6]. Alternative methods using solid-phase extraction demonstrated consistent recovery across the calibration range:
The method demonstrated minimal matrix effects with no significant ion suppression or enhancement observed. Specificity was confirmed by analyzing blank plasma samples from six different donors, showing no interfering peaks at the retention times of this compound or the internal standard [2] [1].
Table 3: Stability of this compound in human plasma under various conditions
| Stability Condition | Duration | Result | |-------------------------|--------------|------------| | Freeze-thaw stability | 3 cycles (-20°C ambient) | Stable | [2] | | Short-term temperature stability | 48 hours at room temperature | Stable | [2] | | Short-term temperature stability | 48 hours refrigerated (2-8°C) | Stable | [2] | | Long-term stability | 23 months at -20°C | Stable | [2] | | Processed sample stability | 48 hours in autosampler | Stable | [2] | | Stock solution stability | 6 weeks refrigerated | Stable | [2] | | Heating stability | 1.5 hours at 56°C | Stable | [2] |
Stability was assessed by comparing the concentration of stability samples with freshly prepared quality control samples. This compound was considered stable if the mean concentration change was within ±15% of the nominal concentration [2].
The validated LC-MS/MS method has been successfully applied to clinical trials involving combination therapies for HIV treatment. In practice, the method has demonstrated robust performance for therapeutic drug monitoring and pharmacokinetic studies:
Signal Intensity Issues:
Retention Time Shifts:
Poor Precision:
Matrix Effects:
When implementing this method for regulatory submissions, ensure:
The method's proven stability data support typical clinical trial sample handling and storage conditions, with this compound remaining stable in plasma for up to 23 months when stored at -20°C [2].
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The method has been comprehensively validated across a concentration range of 0.15-1500 ng/mL, demonstrating excellent precision, accuracy, and sensitivity suitable for pharmacokinetic studies and therapeutic drug monitoring applications. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection ensure that the method can be successfully implemented in regulated bioanalytical laboratories. The stability data confirm that this compound remains stable under various storage and handling conditions typically encountered during clinical trials. This method represents a valuable tool for supporting clinical development and therapeutic monitoring of this compound in HIV treatment regimens.
Amprenavir (APV), marketed as Agenerase by GlaxoWellCome, is a second-generation human immunodeficiency viral (HIV) protease inhibitor that demonstrates both additive and synergistic pharmacological activity against HIV in combination therapies involving both protease and reverse transcriptase inhibitors. The drug has shown efficacy in reducing viral load in both blood and seminal plasma, making it an important component in highly active antiretroviral therapy (HAART) regimens. This compound is chemically designated as (3S)-oxolan-3-yl-N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl] carbamate with a molecular weight of 505.628 g/mol and molecular formula of C₂₅H₃₅N₃O₆S [1].
Therapeutic drug monitoring (TDM) of this compound is essential for optimizing dosing regimens in HIV-infected patients, particularly because of the drug's variable pharmacokinetics, potential for drug interactions, and the emergence of drug resistance. The need for reliable bioanalytical methods to quantify this compound in biological matrices has driven the development of sensitive and selective assays. This application note describes a validated method for the determination of this compound in human heparinized plasma using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection, extending our current multi-protease inhibitor/reverse transcriptase inhibitor bioanalytical assay portfolio [2].
The sample preparation begins with aliquoting 100 μL of human heparinized plasma into a labeled polypropylene tube. To this aliquot, 50 ng of the internal standard (¹³C₆-amprenavir) is added, followed by 500 μL of water. The mixture is vortexed for 30 seconds to ensure complete homogenization before loading onto the SPE cartridge [2].
The SPE procedure is automated using a Zymark RapidTrace system with the following sequence [2]:
The following workflow diagram illustrates the complete SPE procedure:
Figure 1: Workflow diagram of the solid-phase extraction procedure for this compound from human heparinized plasma
While the presented method utilizes C18 SPE, other extraction techniques have been reported for this compound, including liquid-liquid extraction (LLE) with ethyl acetate [1] and monolithic-phase on-line extraction approaches that enable direct injection of processed samples [3]. The SPE method described here was specifically optimized to be suitable for multiple protease inhibitors and reverse transcriptase inhibitors commonly administered in combination therapies, particularly since ritonavir (often used to boost this compound bioavailability) was not significantly retained using mixed-mode solid-phase supports [2].
The chromatographic separation was achieved using a Zorbax StableBond cyano analytical column (100 × 2 mm) maintained at ambient temperature. The isocratic mobile phase consisted of 46% methanol with 0.3% formic acid, delivered at a flow rate of 500 μL/min. The injection volume was 5-10 μL, and the total run time was approximately 6 minutes, with this compound eluting at approximately 1.2 minutes [2]. This relatively short retention time enables high sample throughput for clinical applications requiring rapid analysis.
Mass spectrometric detection was performed using a triple quadrupole instrument operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ion source parameters were optimized as follows: capillary voltage 3.0 kV, source temperature 120°C, desolvation temperature 350°C, desolvation gas flow 600 L/h, and cone gas flow 50 L/h. The MRM transitions monitored were m/z 506.3 → 245.4 for this compound and m/z 512.3 → 245.4 for the ¹³C₆-amprenavir internal standard. The collision energy was set to 15 eV, and the collision cell was operated with argon gas at 7.5 × 10⁻⁴ millibar [2].
The following diagram illustrates the complete LC-MS/MS system configuration and analytical workflow:
Figure 2: LC-MS/MS system configuration for the analysis of this compound
The method was validated over a calibration range of 10-2000 ng/mL for this compound in human plasma. Calibration standards were prepared at eight concentrations (10, 20, 50, 100, 400, 800, 1200, and 2000 ng/mL) by spworking drug-free plasma with appropriate working standard solutions. Linear regression analysis with 1/x² weighting demonstrated excellent correlation (r² > 0.999) across the validated range. The lower limit of quantification (LLOQ) was established at 10 ng/mL, with precision (RSD) ≤12.0% and accuracy ranging from 95.6%-110.9% of nominal values at this concentration [2].
The intra-day and inter-day precision and accuracy of the method were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QC). The results summarized in Table 1 demonstrate that the method meets accepted bioanalytical validation criteria [2].
Table 1: Precision and Accuracy Data for the Determination of this compound in Human Plasma
| Concentration (ng/mL) | Precision (RSD, %) | Accuracy (% of Nominal) |
|---|---|---|
| 10 (LLOQ) | 3.4-12.0% | 95.6-110.9% |
| 30 | 2.1-6.5% | 95.4-97.8% |
| 1500 | 2.0-3.7% | 98.9-103.5% |
| 2000 (ULOQ) | 1.4-2.9% | 96.7-101.7% |
The absolute recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of pure reference standards prepared in reconstitution solution at equivalent concentrations. The mean recovery for this compound was 90.8%, demonstrating efficient extraction from the plasma matrix [4]. The use of a stable isotope-labeled internal standard (¹³C₆-amprenavir) effectively compensated for any matrix effects or variability in extraction efficiency, ensuring reliable quantification [2].
Comprehensive stability assessments were conducted under various conditions relevant to clinical sample handling and storage. The results summarized in Table 2 demonstrate that this compound remains stable under typical processing and storage conditions [2].
Table 2: Stability of this compound in Human Heparinized Plasma Under Various Conditions
| Stability Condition | Duration | Result |
|---|---|---|
| Freeze-thaw stability (-20°C) | 3 cycles | Stable |
| Short-term temperature stability | 48 hours | Stable at both 2-8°C and RT |
| Long-term frozen stability (-20°C) | 23 months | Stable |
| Processed sample stability | 48 hours | Stable in autosampler |
| Stock solution stability (2-8°C) | 6 weeks | Stable |
Method selectivity was evaluated by analyzing blank plasma samples from six different drug-free donors. No significant interfering peaks were observed at the retention times of this compound or the internal standard in any of the tested plasma lots. The method also demonstrated specificity against commonly co-administered drugs, including indinavir, ritonavir, delavirdine, saquinavir, nelfinavir, and nelfinavir M8 metabolite. When a 750 ng/mL this compound plasma pool was spiked with these compounds (each at 10 μg/mL), no significant effect on the accuracy or precision of this compound quantification was observed [2].
The dilution integrity of samples exceeding the upper limit of quantification (ULOQ) was assessed by diluting a 3000 ng/mL validation control pool 2- and 100-fold with blank plasma. The precision for these diluted samples was ≤2.2% RSD, with accuracy ranging from 97.4-108.3%, demonstrating that samples with concentrations above the calibration range can be accurately quantified following appropriate dilution [2].
The validated method has been successfully applied to clinical trials involving combination therapies for HIV-1 infected patients. In one study, the method demonstrated excellent performance with calibration standards showing precision of 2.7%-7.2% RSD and accuracy of 97.2%-103.2% across the concentration range. Quality control samples (30, 750, and 1500 ng/mL) analyzed during the study showed precision of 4.3%-4.8% RSD and accuracy of 89.5%-90.0% [2].
The method has also been utilized to investigate the pharmacokinetics of this compound, which exhibits complex disposition characteristics including enterohepatic recycling that results in secondary concentration peaks approximately 6-12 hours after dosing. Compartmental modeling of this compound pharmacokinetics in 76 healthy subjects revealed that 98.7% of subjects demonstrated secondary peaks, with a mean recycling time of 7.86 hours [5]. This phenomenon is an important consideration for therapeutic drug monitoring and pharmacokinetic studies.
Additionally, the method has been adapted for the determination of this compound in human seminal plasma to study the distribution of the drug into the male genital tract, an important sanctuary site for HIV. This adaptation utilized bull semen as a surrogate matrix for calibration standards and demonstrated that this compound achieves concentrations in seminal plasma approximately 4% of those in blood plasma, providing insights into the potential for reducing sexual transmission of HIV through antiviral therapy [6].
The described SPE-LC-MS/MS method provides a robust, sensitive, and selective approach for the determination of this compound in human plasma. The use of solid-phase extraction with C18 cartridges offers several advantages over alternative preparation techniques, including efficient sample cleanup, high recovery, and the ability to simultaneously extract multiple antiretroviral drugs commonly administered in combination therapies. The implementation of stable isotope-labeled internal standard ensures accurate and precise quantification by accounting for potential variability in extraction efficiency and matrix effects.
The method's validation according to regulatory guidelines demonstrates its suitability for application in clinical trials and therapeutic drug monitoring programs. The extensive stability data support reliable quantification under various sample handling and storage conditions encountered in routine practice. The ability to quantify this compound over a concentration range of 10-2000 ng/mL covers the clinically relevant concentrations observed following therapeutic dosing.
The application of this method to pharmacokinetic studies has provided valuable insights into the complex disposition of this compound, particularly the phenomenon of enterohepatic recycling that leads to secondary concentration peaks. Understanding these pharmacokinetic characteristics is essential for optimizing dosing regimens and interpreting therapeutic drug monitoring results.
Amprenavir is a second-generation human immunodeficiency viral (HIV) protease inhibitor. Monitoring its plasma concentration is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in HIV combination therapies. This document details a validated bioanalytical method using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the precise determination of this compound levels in human heparinized plasma. The method was validated according to GlaxoWellcome BioMet International Policy and has been successfully applied to clinical trials involving combination therapies [1].
The following procedure uses 100 mg/1 mL Varian C18 SPE columns on a Zymark RapidTrace system [1].
The workflow is summarized below:
The analysis is performed under the following instrument conditions [1]:
The method was rigorously validated. The precision and accuracy at the Lower Limit of Quantitation (LLOQ) of 10 ng/mL and other levels met acceptance criteria [1].
This compound was found to be stable in heparinized human plasma under a variety of conditions, as detailed in the table below [1].
Table 1: Summary of this compound Stability in Human Heparinized Plasma
| Stability Condition | Duration | Findings |
|---|---|---|
| Freeze/Thaw Cycles (-20 °C ambient) | At least 3 cycles | Stable |
| Short-Term Temperature Stability (at 56 °C) | At least 1.5 hours | Stable |
| Refrigerated Storage (2-8 °C) | At least 48 hours | Stable |
| Ambient Temperature Storage (Room Temperature) | At least 48 hours | Stable |
| Long-Term Frozen Storage (-20 °C) | At least 23 months | Stable |
| Processed Extract Stability | At least 48 hours | Stable |
| Elution Solution Stability ("in-process") | At least 26 hours | Stable |
| Standard Solution Stability (refrigerated) | At least 6 weeks | Stable |
The method demonstrated high precision and accuracy during validation across multiple runs. The data below summarizes the performance at key concentrations [1].
Table 2: Validation Control Sample Precision and Accuracy (n ≥ 6 per batch)
| Nominal Concentration (ng/mL) | Precision (RSD, %) | Accuracy (% of Nominal) |
|---|---|---|
| 10 (LLOQ) | 3.4% - 12.0% | 95.6% - 110.9% |
| 30 | 2.1% - 6.5% | 95.4% - 97.8% |
| 1500 | 2.0% - 3.7% | 98.9% - 103.5% |
| 2000 (ULOQ) | 1.4% - 2.9% | 96.7% - 101.7% |
Additional performance data from a clinical study demonstrated the method's robustness, with calibration standards (n=24-26) showing precision of ≤7.2% and accuracy of 97.2-103.2% across the range of 10-2000 ng/mL [1].
This protocol describes a specific and reliable LC/MS/MS method for quantifying this compound in human heparinized plasma. The use of a stable isotope-labeled internal standard (13C6-amprenavir) corrects for potential variability during sample preparation and ionization, enhancing accuracy and precision [1]. The method was originally part of a multi-analyte panel for monitoring combination therapies and has since been adapted to a 96-well SPE format for higher throughput [1].
The extensive stability data confirms that this compound is a stable analyte in plasma and processed samples under common storage and handling conditions in a bioanalytical laboratory. This allows for flexible sample processing batches and provides confidence in the integrity of data from shipped clinical samples.
The detailed application notes and protocols presented herein provide a robust framework for the quantitative determination of this compound in human heparinized plasma. The method is fully validated, exhibits excellent precision and accuracy, and demonstrates the stability of this compound under various relevant conditions. This makes it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring in clinical trials.
Amprenavir is a potent HIV-1 protease inhibitor approved in 2001 for combination antiretroviral therapy, which functions by forming an inhibitor-enzyme complex that prevents HIV protease from processing biologically inactive viral polyproteins into their active forms. [1] The pharmacokinetic profile of this compound is characterized by a long terminal elimination half-life (7-10 hours) and complex absorption patterns that include consistent secondary peaks observed approximately 6-12 hours after dosing. [2] [1] These secondary peaks were historically postulated to result from enterohepatic recycling, a phenomenon where drugs are excreted into the bile from the liver, stored in the gallbladder, and subsequently released back into the intestine where they can be reabsorbed into systemic circulation. [2] Traditional non-compartmental pharmacokinetic analysis approaches have proven insufficient to fully characterize this complex pharmacokinetic profile, necessitating the development of sophisticated compartmental models that can accurately describe this compound's disposition characteristics while accommodating the observed secondary peaks.
The clinical importance of understanding this compound's pharmacokinetics extends to multiple therapeutic applications. As part of potent antiretroviral regimens, optimal systemic exposure is crucial for maintaining viral suppression and preventing the emergence of resistance. [2] Additionally, valid pharmacokinetic models and parameters are required for designing PK-pharmacodynamic trials using tools such as optimal sampling theory, developing maximum a posteriori Bayesian estimators, and conducting Monte Carlo simulations. [2] The ability to accurately model the enterohepatic recycling process is particularly important for the interpretation of this compound plasma concentrations during therapeutic drug monitoring, as the secondary peaks contribute significantly to overall drug exposure and may impact trough concentrations at dosing intervals. [2]
The pharmacokinetics of this compound is best described by a linear two-compartment model with first-order input following a fitted lag time and clearance to a recycling compartment with delayed release back into the gut. [2] This structural model was developed to accommodate the consistent secondary peak phenomenon observed in this compound concentration-time profiles, which occurs in approximately 98.7% of subjects. [2] The model consists of a central compartment (representing systemic circulation), a peripheral compartment (representing tissue distribution), and a specialized recycling compartment that captures the enterohepatic recycling process through a delayed release mechanism back into the gut compartment. [2]
The mathematical representation of this model is expressed through a series of differential equations that govern the rate of change of drug amount in each compartment. The model incorporates conditional parameters relative to systemic bioavailability (F), acknowledging the uncertainty in absolute bioavailability estimates. [2] Key features of the model structure include:
The two-compartment model with recycling compartment provides a comprehensive quantitative framework for understanding this compound disposition. Key pharmacokinetic parameters derived from this model are summarized in Table 1, which presents the mean, median, and interquartile ranges for each primary parameter obtained from population analysis of 76 evaluable subjects. [2]
Table 1: Key Pharmacokinetic Parameters for this compound from Two-Compartment Model with Recycling
| Parameter | Mean | Median | Interquartile Range | Units |
|---|---|---|---|---|
| Vc/F (Apparent central volume) | 1.07 | 0.987 | 0.704-1.35 | liters/kg |
| Vp/F (Apparent peripheral volume) | 7.65 | 5.61 | 2.39-11.8 | liters/kg |
| CLt/F (Total clearance) | 1.17 | 0.917 | 0.680-1.40 | liters/h/kg |
| CLd/F (Distributional clearance) | 0.426 | 0.320 | 0.225-0.484 | liters/h/kg |
| CLb/F (Recycling clearance) | 0.106 | 0.090 | 0.051-0.144 | liters/h/kg |
| Fraction recycled | 0.079 | 0.065 | 0.042-0.103 | dimensionless |
| Recycling time | 7.88 | 7.89 | 7.42-8.28 | hours |
| Tlag (Lag time) | 0.354 | 0.013 | 0.006-0.799 | hours |
| ka (Absorption rate constant) | 0.986 | 0.995 | 0.823-1.08 | h⁻¹ |
| α t1/2 (Distribution half-life) | 0.547 | 0.520 | 0.341-0.724 | hours |
| β t1/2 (Elimination half-life) | 15.8 | 21.0 | 7.54-27.5 | hours |
The recycling compartment parameters are particularly noteworthy, as they quantitatively characterize the enterohepatic recycling process. The mean recycling time of 7.88 hours corresponds well with the observed secondary peaks in the concentration-time profiles. [2] The fraction of drug recycled (mean 7.9%) indicates that a significant portion of the administered dose undergoes this recycling process, contributing to the prolonged elimination phase and potentially impacting dosing interval considerations. [2]
The development and validation of the this compound two-compartment model with recycling compartment was conducted using data from the AIDS Clinical Trials Group (ACTG) Protocol A5043. [2] This open-label pharmacokinetic study administered a single oral dose of this compound (600 mg) to 82 healthy HIV-seronegative adults under fasting conditions. [2] Subjects fasted overnight prior to dosing, received a standardized breakfast 30 minutes before the 8:00 a.m. dose, and had additional meals scheduled at noon and 6 p.m. (though these later meals were not standardized across subjects). [2]
The blood sampling protocol was designed to thoroughly characterize both the primary and secondary concentration peaks:
The quantification of this compound concentrations in plasma samples employed a validated LC-MS/MS assay (liquid chromatography with tandem mass spectrometry detection) conducted at the University at Buffalo ACTG Pharmacology Specialty Laboratory. [2] This method simultaneously detected multiple antiretroviral agents including efavirenz, nelfinavir, indinavir, ritonavir, and saquinavir. [2] Key assay performance characteristics included:
The compartmental modeling was performed using ADAPT II software with a structured approach to model development and validation: [2]
The error model for weighting was described by the equation: SD = SDslope · ŷ + SDintercept, where SDslope and SDintercept are variance parameters initially empirically estimated based on assay error patterns and later fitted based on the data. [2] The fitted values for these parameters were 0.1123 and 0.0124, respectively. [2]
The two-compartment model with recycling compartment demonstrated excellent performance in characterizing this compound pharmacokinetics. The model achieved an overall r² of 0.989, with the line of best fit not significantly different from the line of identity. [2] The model successfully accommodated secondary peaks in 98.7% of the evaluable subjects, confirming the ubiquity of this phenomenon in this compound pharmacokinetics. [2]
The model discrimination process compared multiple structural models using Akaike's Information Criterion (AIC), with the recycling compartment model providing superior fit compared to conventional one- and two-compartment models without recycling. The requirement for the recycling component in the vast majority of subjects (98.7%) underscores the importance of incorporating this physiological process into the structural model. [2]
The comprehensive parameter estimates derived from the model provide insights into this compound's disposition characteristics. The relatively large peripheral volume of distribution (mean Vp/F = 7.65 L/kg) indicates extensive tissue distribution, while the total clearance (mean CLt/F = 1.17 L/h/kg) demonstrates moderate elimination relative to hepatic blood flow. [2]
Table 2: Additional Pharmacokinetic Parameters of this compound from Clinical Studies
| Parameter | Value | Units | Study Details |
|---|---|---|---|
| IC50 for wild-type HIV | 14.6 ± 12.5 | ng/mL | Mean ± SD against 334 clinical isolates [3] |
| Protein binding | ~90% | percent | Primarily to α1-acid glycoprotein (89%) and albumin (42%) [3] |
| Enzyme inhibition constant (Ki) | 0.6 | nM | Falls within range of other protease inhibitors [1] |
| Recommended adult dose | 1200 | mg twice daily | Capsule formulation [1] |
| Time to secondary peak | 7.86 | hours | Mean value from compartmental analysis [2] |
The absorption characteristics of this compound include a relatively rapid absorption rate (mean ka = 0.986 h⁻¹) with modest lag time (median Tlag = 0.013 hours). [2] The distribution phase is characterized by a relatively short distribution half-life (median α t1/2 = 0.520 hours), while the elimination phase demonstrates a prolonged terminal half-life (median β t1/2 = 21.0 hours), supporting the twice-daily dosing regimen. [2]
The verified two-compartment model with recycling compartment has multiple applications in clinical pharmacology and therapeutic drug monitoring:
The modeling approach developed for this compound has broader implications for pharmaceutical development:
The enterohepatic recycling model implemented for this compound represents a sophisticated approach to characterizing complex pharmacokinetic processes that deviate from traditional compartmental model assumptions. This modeling framework has since been applied to other drugs exhibiting similar secondary peak phenomena, providing a validated structural model for drugs undergoing hepatobiliary recycling processes.
The following diagram illustrates the structural model and relationship between compartments in the two-compartment model with recycling compartment:
Figure 1: Structural Model of this compound Two-Compartment Pharmacokinetics with Recycling Compartment
The two-compartment model with recycling compartment provides a robust framework for characterizing the complex pharmacokinetics of this compound, successfully accommodating the consistent secondary peaks observed in concentration-time profiles. This modeling approach represents a significant advancement over traditional non-compartmental methods by quantitatively describing the enterohepatic recycling process and its contribution to overall drug exposure. The model parameters derived from healthy volunteer studies provide a foundation for individualized dosing strategies and therapeutic drug monitoring in HIV-infected patients, with particular relevance for those with altered hepatobiliary function or receiving medications that may interfere with enterohepatic recycling processes. The methodological framework described in these application notes can be adapted for other drugs exhibiting similar complex pharmacokinetic phenomena, contributing to more informed drug development and clinical use.
Amprenavir is a protease inhibitor (PI) that targets the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins essential for producing mature, infectious viral particles. Initially developed for HIV treatment, this compound demonstrated potent antiviral activity in both treatment-naïve and treatment-experienced patients. The drug was approved by the FDA in 1999 and represented an important advancement in antiretroviral therapy, offering an alternative to earlier PIs with improved dosing flexibility. Beyond its primary antiviral indication, recent investigations have explored this compound's potential for drug repositioning, particularly as an extracellular signal-regulated kinase-2 (ERK2) inhibitor in oncology applications, demonstrating the multifaceted therapeutic potential of this compound.
The clinical development of this compound addressed a critical need for protease inhibitors with improved dosing convenience and tolerability profiles. With its favorable pharmacokinetics supporting twice-daily dosing, this compound offered an important option for combination antiretroviral therapy during an era when treatment options were more limited. Research demonstrated its efficacy across various cell types, including peripheral blood lymphocytes and primary macrophages, the latter being an important viral reservoir that contributes to HIV persistence. This comprehensive profile established this compound as a valuable component in the evolving arsenal against HIV infection, with contemporary research continuing to uncover novel potential applications for this compound.
Multiple clinical investigations have evaluated the efficacy and safety of this compound in various combination regimens and patient populations. The table below systematically summarizes quantitative efficacy data from pivotal clinical trials of this compound in HIV-infected patients.
Table 1: Clinical Efficacy Outcomes of this compound-Containing Regimens in HIV-Infected Patients
| Trial Design & Population | Treatment Regimen | Duration | Virologic Response | Immunologic Response | Reference |
|---|---|---|---|---|---|
| Newly & chronically HIV-1-infected, PI- and 3TC-naïve | This compound + abacavir + ZDV/3TC (twice daily) | 48 weeks | 100% <500 copies/mL (newly infected); 100% <50 copies/mL (newly infected); 80% <50 copies/mL (chronically infected) | CD4+: +150 cells/μL (newly infected, p<.001); +155 cells/μL (chronically infected, p<.001) | [1] |
| Lamivudine- and PI-naïve adults with ≥50 CD4 cells/mm³ and ≥5000 HIV RNA copies/mL | This compound monotherapy vs. This compound + ZDV/3TC | 24 weeks | Median decrease in HIV RNA: 2.04 log₁₀ copies/mL (triple therapy); 63% <500 copies/mL (triple therapy) | 15/42 monotherapy vs. 1/43 triple therapy had HIV RNA increase above baseline or 1 log₁₀ above nadir (P=.0001) | [2] |
| Acute vs. chronic infection in primary macrophages | This compound concentration response | Single cycle | EC₅₀: 0.011 μM (acute), 0.72 μM (chronic); EC₉₀: 2 μM (acute), 18.2 μM (chronic) | Sustained antiviral effect for ≥2 weeks in chronically infected macrophages | [3] |
The efficacy of this compound-containing regimens demonstrates significant variation based on treatment context and patient population. In treatment-naïve patients, the triple drug combination of this compound with abacavir and zidovudine/lamivudine yielded exceptional virologic outcomes, with 100% of newly infected patients achieving HIV RNA levels below 50 copies/mL at 48 weeks. Chronically infected patients showed slightly diminished but still robust responses, with 80% achieving this stringent virologic target. The immunologic reconstitution observed in these trials was equally impressive, with statistically significant CD4+ cell increases of approximately 150 cells/μL in both patient cohorts, underscoring the potential for immune recovery with potent combination therapy.
The critical importance of combination therapy over monotherapy is starkly evident in the ACTG 347 trial results, where this compound monotherapy demonstrated substantially inferior efficacy compared to triple therapy. This trial was terminated early during interim analysis due to the significant disadvantage observed in the monotherapy arm, with 15 of 42 monotherapy patients experiencing virologic failure compared to just 1 of 43 triple therapy patients. The median 2.04 log₁₀ copies/mL reduction in viral load observed with triple therapy highlights the potent antiviral effect achieved with combination approaches. Additionally, research in primary macrophages reveals important differential activity based on infection status, with chronically infected cells requiring substantially higher drug concentrations for viral suppression, highlighting the challenges in targeting viral reservoirs.
Table 2: this compound Efficacy Across Cell Types and Infection Contexts
| Cell Type/Context | Experimental Setting | EC₅₀ (μM) | EC₉₀ (μM) | Clinical Implications |
|---|---|---|---|---|
| Peripheral Blood Lymphocytes (PBL) | Acute infection | 0.031 | ~2.0 | Standard dosing provides effective suppression in replicating lymphocytes |
| Primary Macrophages (M/M) | Acute infection | 0.011 | ~2.0 | Potent activity against M-tropic strains in acute infection |
| Primary Macrophages (M/M) | Chronic infection | 0.72 | 18.2 | Higher concentrations needed for viral reservoir suppression |
| In vivo tumor suppression (MCF-7 xenografts) | ERK2 inhibition | N/A | N/A | Repurposing potential for oncology applications |
The following diagram illustrates the workflow for evaluating this compound in clinical trials, from study design to outcome assessment:
Objective: To evaluate the antiviral activity of this compound in primary macrophages infected with HIV-1 Ba-L strain. Methodology: Primary macrophages are isolated from blood of seronegative healthy donors through Ficoll-Hypaque density gradient centrifugation followed by plastic adherence. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, glutamine, and antibiotics. For infection, macrophages are inoculated with the M-tropic HIV-1 Ba-L strain at appropriate multiplicity of infection. This compound is dissolved in DMSO and diluted in culture medium to achieve desired concentrations (typically ranging from 0.001 μM to 100 μM). Two treatment settings are employed: (1) acute infection - this compound added 2 hours before viral challenge; (2) chronic infection - treatment initiated several days after established infection when p24 levels are detectable. Assessment: HIV-1 replication is monitored by quantifying p24 gag antigen production in culture supernatants using commercially available ELISA kits. Cytotoxicity is assessed in parallel using MTT or similar viability assays. Data Analysis: EC₅₀ and EC₉₀ values are calculated using nonlinear regression analysis (sigmoidal dose-response model). Experiments should include appropriate controls (untreated infected cells, uninfected cells, and reference inhibitors).
Study Design: Open-label phase II trial evaluating twice-daily this compound in combination with abacavir and fixed-dose zidovudine/lamivudine. Population: HIV-1-infected adults, both newly diagnosed and chronically infected, who are naive to protease inhibitors and lamivudine. Key inclusion criteria: confirmed HIV-1 infection, age 18-65 years, CD4+ count >50 cells/μL, HIV RNA >5,000 copies/mL. Key exclusion criteria: prior PI or 3TC therapy, active opportunistic infection, hepatic transaminases >5× upper limit of normal, pregnancy or breastfeeding. Intervention: All medications administered orally twice daily: this compound (1,200 mg), abacavir (300 mg), and fixed-dose zidovudine/lamivudine (300 mg/150 mg). Monitoring Schedule: Baseline, weeks 2, 4, 8, 12, 16, 24, 32, 40, and 48. At each visit: plasma HIV RNA quantification (PCR), CD4+/CD8+ T-cell counts, clinical assessment, adverse event monitoring, and laboratory safety tests. Cerebrospinal fluid (CSF) collection for HIV RNA at baseline and week 48 in consenting participants. Endpoints: Primary: proportion with plasma HIV RNA <50 copies/mL at week 48. Secondary: change from baseline in CD4+ count, safety and tolerability, viral suppression in CSF, persistence of cellular activation markers.
Research demonstrates that this compound exhibits potent antiviral activity across multiple cell types relevant to HIV pathogenesis, though with varying potency depending on cellular context and infection status. In acutely infected primary macrophages, this compound shows exceptional potency with an EC₅₀ of 0.011 μM, comparable to its activity in peripheral blood lymphocytes (EC₅₀: 0.031 μM). This broad activity across cell types is clinically significant as it suggests potential efficacy against both circulating virus and tissue reservoirs. However, in chronically infected macrophages—representing established viral reservoirs—the concentration required for effective suppression increases substantially (EC₅₀: 0.72 μM; EC₉₀: 18.2 μM). This differential susceptibility has important implications for clinical dosing strategies aimed at reservoir suppression and may inform efforts toward HIV eradication or functional cure.
The persistence of cellular activation observed in both newly and chronically infected patients despite effective viral suppression represents an important finding with potential clinical implications. Ongoing immune activation despite virologic control has been associated with non-AIDS defining comorbidities and may reflect incomplete normalization of immune function even with effective antiretroviral therapy. Research protocols should include comprehensive immunophenotyping to assess activation markers (CD38, HLA-DR), senescence markers, and exhaustion markers to fully characterize the immunologic impact of this compound-containing regimens. Additionally, the demonstration that this compound maintains antiviral activity in chronically infected macrophages for at least two weeks of continuous treatment suggests potential utility in strategies targeting viral reservoirs, though optimized dosing regimens may be required to achieve sufficient drug concentrations in sanctuary sites.
Recent investigations into drug repositioning have identified this compound as a novel extracellular signal-regulated kinase-2 (ERK2) inhibitor, revealing potential applications beyond HIV treatment. Through computational screening of FDA-approved drugs followed by in vitro kinase assays, this compound was demonstrated to effectively inhibit ERK2 kinase activity. This inhibition suppresses ERK2-mediated phosphorylation of BimEL at Ser69, which in turn facilitates the association of BimEL with several pro-survival molecules. In MCF-7 human breast cancer cells, this mechanism translates to anti-proliferative activity and apoptosis induction, with in vivo xenograft models confirming significant tumor growth suppression. These findings position this compound as a promising candidate for oncology drug repositioning.
The following diagram illustrates the molecular mechanism of this compound as an ERK2 inhibitor and its downstream effects on apoptosis:
This compound demonstrates a complex drug interaction profile that must be carefully considered in both clinical practice and trial design. Comprehensive drug interaction data identifies 545 medications with known interactions, categorized as 213 major, 289 moderate, and 43 minor interactions. These predominantly involve this compound's dual role as both a CYP3A4 substrate and inhibitor, affecting drugs metabolized through this pathway. Additionally, five disease interactions have been identified, requiring special caution in patients with hepatic impairment, diabetes, hemophilia, or cardiac conditions. The single alcohol/food interaction necessitates consistent administration conditions in clinical trials to maintain stable pharmacokinetics.
The tolerability limitations noted in clinical trials, particularly gastrointestinal adverse effects, occasionally impacted treatment continuity and should be proactively managed in trial protocols. Specific considerations include monitoring for rash (associated with hypersensitivity reactions), gastrointestinal disturbances, and lipid abnormalities. The drug's discontinuation in many markets (though maintained for research purposes) highlights the importance of safety monitoring in contemporary studies. Clinical protocols should incorporate standardized assessment tools for adverse events (e.g., DAIDS grading tables), scheduled monitoring of metabolic parameters, and predefined management algorithms for common toxicities, ensuring both patient safety and data quality in research settings.
This compound represents a prototypical protease inhibitor whose study offers valuable insights for antiretroviral drug development. The comprehensive clinical trial data demonstrate that when used in appropriate combination regimens, this compound achieves potent viral suppression and significant immunologic recovery in both newly and chronically HIV-infected patients. The drug's activity in challenging reservoir sites like macrophages, coupled with its recently identified ERK2 inhibitory capacity, suggests potential applications beyond its original indication. These characteristics make this compound an excellent compound for studying structure-activity relationships, drug resistance mechanisms, and reservoir-targeting strategies.
Future research directions should focus on optimizing dosing strategies for sanctuary site penetration, exploring novel combination approaches with other antiretroviral classes, and further investigating its repositioning potential in oncology. The experimental protocols detailed in this document provide robust methodologies for evaluating these applications, with particular emphasis on standardized assessment of both efficacy and safety endpoints. As HIV management evolves toward long-term remission and functional cure strategies, understanding the properties of established agents like this compound provides valuable insights for next-generation drug development. The continued investigation of this compound serves as a model for maximizing the therapeutic potential of existing agents through rigorous clinical and mechanistic studies.
Amprenavir (APV), a potent HIV-1 protease inhibitor, exemplifies the critical relationship between drug exposure, antiviral efficacy, and toxicity in antiretroviral therapy. Despite being largely superseded by its prodrug fosthis compound in clinical practice, understanding its pharmacokinetic profile remains fundamentally important for drug development professionals and researchers studying antiretroviral therapeutics. The significant interpatient variability in this compound plasma concentrations, coupled with its concentration-dependent efficacy and toxicity, establishes the foundation for therapeutic drug monitoring (TDM). This compound exhibits nonlinear pharmacokinetics, with the area under the curve (AUC) increasing greater than dose-proportionally across the 300-1200 mg dose range [1]. This nonlinearity underscores the importance of monitoring actual drug exposure in individual patients rather than relying solely on administered dose.
The clinical rationale for this compound TDM stems from several key pharmacological characteristics. This compound is highly protein-bound (approximately 90%) primarily to α1-acid glycoprotein (AAG), and its free fraction—the pharmacologically active component—varies with fluctuating AAG levels that often occur in HIV infection [2]. Additionally, this compound is predominantly metabolized by the hepatic CYP3A4 enzyme system, making it susceptible to numerous drug-drug interactions with other antiretrovirals, antimicrobials, and commonly co-administered medications [1]. The narrow therapeutic index of this compound further supports TDM implementation, as subtherapeutic concentrations may lead to virologic failure and resistance development, while supratherapeutic concentrations increase the risk of adverse events such as gastrointestinal intolerance, headache, and paresthesia [2].
Specific clinical scenarios warranting this compound TDM include: management of suspected drug-drug interactions with concomitant medications that induce or inhibit CYP3A4; evaluation of impaired absorption in patients with gastrointestinal complications of HIV; assessment of altered metabolism in patients with hepatic impairment; treatment failure without obvious resistance; pregnancy due to physiological changes affecting pharmacokinetics; and unexplained toxicities potentially related to drug accumulation [3]. The inhibitory quotient (IQ), which integrates drug exposure with viral susceptibility, has emerged as a sophisticated tool for optimizing this compound dosing in treatment-experienced patients with resistant virus [3] [4].
The reference method for this compound quantification in biological matrices employs high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), providing the specificity, sensitivity, and precision required for accurate therapeutic drug monitoring. This validated method allows for reliable quantification of this compound across the clinically relevant concentration range, enabling precise pharmacokinetic assessment and dose individualization [5]. The method utilizes 13C6-labeled this compound as an internal standard, which corrects for variability in sample preparation and ionization efficiency, significantly enhancing assay precision and accuracy compared to external standardization approaches.
The sample processing protocol involves: (1) aliquoting 100 μL of plasma into extraction tubes; (2) adding the internal standard solution (13C6-amprenavir); (3) protein precipitation using acetonitrile or methanol; (4) vortex mixing and centrifugation; and (5) transfer of the supernatant for injection into the LC-MS/MS system. The chromatographic separation employs a reverse-phase C18 column (e.g., 50 × 2.1 mm, 3.5 μm particle size) maintained at ambient temperature. The mobile phase consists of a gradient elution with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) at a flow rate of 0.3 mL/min. The mass spectrometry detection operates in positive electrospray ionization mode with multiple reaction monitoring (MRM) of the specific transitions m/z 506.2→245.2 for this compound and m/z 512.2→251.2 for the internal standard [5].
This LC-MS/MS method has been rigorously validated according to regulatory standards for bioanalytical methods. The assay demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 30 ng/mL, adequate for detecting trough concentrations during dosing intervals. The calibration curve shows linear performance across the concentration range of 30-4000 ng/mL with correlation coefficients (r²) exceeding 0.99. Validation studies confirmed precision and accuracy with inter-assay coefficients of variation below 12% across quality control concentrations, well within acceptable limits for therapeutic drug monitoring applications [5]. The method also established appropriate stability profiles for this compound in plasma under various storage and processing conditions, including benchtop stability, freeze-thaw cycles, and long-term frozen storage at -70°C.
Table 1: Validation Parameters for LC-MS/MS this compound Assay
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Linear Range | 30-4000 ng/mL | r² > 0.99 |
| Lower Limit of Quantification | 30 ng/mL | CV < 20% |
| Inter-assay Precision | 8-12% CV | CV < 15% |
| Intra-assay Precision | 5-10% CV | CV < 15% |
| Accuracy | 85-115% | 85-115% of nominal |
| Extraction Recovery | > 85% | Consistent across concentrations |
| Stability (-70°C) | > 11 months | No significant degradation |
For laboratories without access to LC-MS/MS instrumentation, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides an alternative methodology, though with reduced sensitivity and specificity. These methods typically use similar sample preparation approaches but may have higher quantification limits (approximately 50-100 ng/mL) and longer run times, potentially limiting their utility for precise trough level monitoring [5]. Regardless of the analytical platform used, participation in external quality assurance programs and adherence to good laboratory practices are essential for maintaining assay reliability and generating clinically actionable results.
A comprehensive understanding of this compound's disposition characteristics is fundamental to interpreting TDM results and making appropriate dosing recommendations. This compound exhibits biphasic elimination kinetics with a rapid distribution phase followed by a prolonged terminal elimination phase. The drug's pharmacokinetics are best described by a two-compartment model with first-order absorption and a lag time, incorporating enterohepatic recycling to account for the characteristic secondary peak observed approximately 7-8 hours post-dose in most patients [6]. This enterohepatic recycling contributes to the prolonged elimination half-life and may impact the relationship between dosing intervals and trough concentrations.
Population pharmacokinetic studies in HIV-infected adults have characterized the key steady-state parameters across the therapeutic dose range. The time to maximum concentration (T~max~) occurs approximately 1-2 hours after oral administration under fasting conditions, though this may be delayed when administered with food. The apparent volume of distribution is substantial, indicating extensive tissue penetration, though penetration into sanctuary sites like the central nervous system and male genital tract appears limited [5]. The systemic clearance of this compound shows considerable interindividual variability, influenced by factors such as body weight, hepatic function, and concomitant medications that affect CYP3A4 activity [6] [2].
Table 2: Key Steady-State Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD or Median [IQR]) | Dosing Regimen |
|---|---|---|
| T~max~ (h) | 1.5 ± 0.5 | 600-1200 mg twice daily |
| C~max~ (μg/mL) | 6.2 ± 2.1 | 1200 mg twice daily |
| C~min~ (μg/mL) | 0.28 ± 0.15 | 1200 mg twice daily |
| AUC~τ,ss~ (μg·h/mL) | 23.4 ± 8.7 | 1200 mg twice daily |
| Apparent V~d~/F (L/kg) | 1.07 [0.70-1.35] | Population estimate |
| Terminal t~1/2~ (h) | 8.1 ± 2.5 | 1200 mg twice daily |
| Oral Clearance (L/h/kg) | 1.17 [0.68-1.40] | Population estimate |
| Fraction Recycled | 0.079 [0.042-0.103] | Enterohepatic cycling |
Therapeutic monitoring of this compound primarily focuses on the trough concentration (C~min~), drawn immediately before the next scheduled dose, as this parameter best reflects the minimum drug exposure throughout the dosing interval and correlates with virologic suppression. Based on pharmacodynamic analyses, the target trough concentration for this compound is >0.28 μg/mL (280 ng/mL), which provides a safety margin above the protein-binding-adjusted IC~50~ for wild-type HIV clinical isolates [2]. This target should be adjusted upward in the presence of resistance mutations, utilizing the inhibitory quotient (IQ) approach to individualize target concentrations based on viral susceptibility.
The normalized inhibitory quotient (NIQ), calculated as the patient's trough concentration divided by the fold-change in IC~50~ of their virus relative to a reference strain, provides a more sophisticated pharmacodynamic target for treatment-experienced patients. Studies have indicated that an NIQ >1.0 predicts better virologic response in patients with resistant virus, though prospective trials of NIQ-guided dose escalation have shown mixed results, with benefits primarily observed in specific subpopulations such as Black and Hispanic patients, and those whose virus retains some susceptibility to this compound [4]. For efficacy, the minimum target trough should exceed 0.15 μg/mL (150 ng/mL) even for wild-type virus, as concentrations below this threshold are associated with reduced virologic response rates [3].
Regarding upper safety limits, trough concentrations >0.85 μg/mL (850 ng/mL) have been associated with increased incidence of hyperbilirubinemia and other concentration-dependent adverse effects, suggesting this as a potential upper threshold for dose reduction considerations [3]. However, the risk-benefit assessment must consider the patient's treatment history and viral susceptibility, as higher targets may be justified in heavily treatment-experienced patients with limited therapeutic options. The therapeutic index of this compound, calculated as the ratio of the toxic to effective concentration, is approximately 3, highlighting the importance of careful monitoring to balance efficacy and safety.
Proper sample collection timing is critical for generating clinically actionable TDM results. For accurate trough level assessment, blood samples should be drawn immediately before the next scheduled dose (typically 10-14 hours post-dose for twice-daily regimens and 22-26 hours post-dose for once-daily regimens). To ensure accuracy, patients should be instructed to take their medication at the same clock time each day and should be contacted 48 hours prior to sampling to reinforce adherence and proper timing [4]. For suspected toxicity or peak-related adverse effects, a peak concentration sample drawn 1-2 hours post-dose may provide additional useful information, though reference ranges for peak concentrations are less well-established.
The sampling conditions must be standardized to minimize pre-analytical variability. Patients should be at steady-state conditions, with a minimum of 5-7 days of consistent dosing before sampling, to ensure stable drug concentrations. The impact of food on this compound absorption is relatively modest, with a high-fat breakfast decreasing the AUC by approximately 14%, but consistency in administration conditions (either consistently fasting or consistently with food) is recommended for comparable TDM results [1]. Blood samples (5-10 mL) should be collected in EDTA-containing tubes, centrifuged promptly at 4°C within 2 hours of collection, with plasma transferred to polypropylene tubes and stored at -70°C until analysis to ensure drug stability [5].
The following Graphviz diagram illustrates the comprehensive therapeutic drug monitoring protocol for this compound, integrating sampling, analysis, and clinical decision-making based on trough concentrations and inhibitory quotients:
Diagram 1: this compound Therapeutic Drug Monitoring Clinical Decision Protocol. This workflow integrates trough concentration monitoring with inhibitory quotient calculation for comprehensive pharmacokinetic-pharmacodynamic optimization. Cmin: minimum concentration; NIQ: normalized inhibitory quotient; FC: fold-change in IC50 relative to reference strain.
Based on the TDM algorithm outcomes, specific dose modification approaches may be implemented. For subtherapeutic concentrations without resistance (C~min~ < 0.28 μg/mL with wild-type virus), initial interventions should focus on adherence reinforcement and management of drug interactions before considering dose escalation. If subtherapeutic concentrations persist despite these measures, protocol-based dose escalation may be implemented, typically increasing the ritonavir boosting dose for this compound regimens (e.g., from 100 mg to 200 mg twice daily) rather than increasing the this compound dose itself, as this approach enhances exposure while potentially minimizing additional toxicities [4].
For patients with documented resistance and subtherapeutic NIQ (<1.0), more aggressive dose escalation may be warranted. In such cases, increasing both the this compound and ritonavir components may be necessary, with careful monitoring for concentration-dependent adverse effects. Clinical trial experience suggests that such dose escalations can increase NIQs by approximately 69% compared to 25% with standard dosing, though the virologic benefits appear most pronounced in patients whose virus retains some susceptibility to this compound and in specific ethnic subgroups [4]. For potentially toxic concentrations (C~min~ > 0.85 μg/mL), dose reduction should be considered, particularly if accompanied by clinical signs of toxicity such as severe gastrointestinal symptoms, hepatotoxicity, or persistent paresthesia. Following any dose adjustment, repeat TDM should be performed after approximately 2 weeks (or 5-7 half-lives) to confirm attainment of target concentrations.
Successful implementation of this compound TDM requires consideration of numerous patient-specific variables that influence drug exposure. Hepatic impairment significantly affects this compound disposition due to extensive CYP3A4 metabolism, necessitating dose reduction in moderate to severe liver dysfunction and more frequent monitoring. Renal impairment has minimal impact on this compound pharmacokinetics, as less than 1% of unchanged drug is excreted renally, but may alter protein binding and free drug concentrations in advanced disease. Pregnancy induces physiological changes that reduce this compound exposure, particularly during the third trimester, warranting more frequent TDM and potential dose adjustment to maintain therapeutic concentrations [3].
Demographic factors such as body weight, sex, and ethnicity may contribute to pharmacokinetic variability, though their impact is generally modest compared to genetic polymorphisms in drug-metabolizing enzymes and transporters. However, prospective trials have identified potentially enhanced benefits of TDM in Black and Hispanic populations, with improved virologic outcomes observed in these subgroups despite similar dose escalations, suggesting the possibility of ethnopharmacological differences in drug disposition or pharmacodynamics [4]. Age-related changes in hepatic blood flow and cytochrome P450 activity may alter this compound clearance in elderly patients, though formal pharmacokinetic studies in this population are limited.
A comprehensive TDM program must address the complex drug interaction profile of this compound, which serves as both substrate and inhibitor of CYP3A4. Concomitant administration with potent CYP3A4 inducers such as rifampin, carbamazepine, or St. John's wort can dramatically reduce this compound concentrations, potentially necessitating dose escalation or alternative regimens. Conversely, coadministration with potent CYP3A4 inhibitors like ketoconazole or clarithromycin may increase this compound exposure, requiring downward dose adjustment or more frequent monitoring to prevent toxicity [3]. Particularly problematic are interactions with other antiretrovirals, especially the coadministration with lopinavir/ritonavir, which reduces this compound concentrations by 65-75% even with ritonavir boosting, potentially compromising efficacy despite dose adjustments [3].
Adherence assessment represents an essential component of TDM interpretation, as non-adherence represents the most common cause of subtherapeutic concentrations. Self-reported adherence instruments, while subject to recall bias, provide valuable context for interpreting TDM results, with electronic medication monitoring offering more objective adherence data when available. The timing of the last dose before trough sampling should be verified, as inaccurate timing represents a common source of misinterpretation. When unexpected TDM results are obtained, therapeutic fact-finding should include comprehensive medication reconciliation for interacting drugs, evaluation of gastrointestinal conditions affecting absorption, and assessment of dosage form administration (soft gelatin versus hard gelatin capsules, as bioavailability differs between formulations) [1].
For treatment-experienced patients, meaningful TDM requires integration with viral resistance data to calculate the inhibitory quotient. The genotypic inhibitory quotient (GIQ) incorporates the number of protease inhibitor resistance mutations, while the phenotypic inhibitory quotient (PIQ) utilizes direct measures of viral susceptibility (fold-change in IC~50~). For this compound, specific mutations associated with reduced susceptibility include I50V, I54L/M, and V32I+I47V, though the mutation pattern influencing IQ may differ from other protease inhibitors [3]. The normalized inhibitory quotient (NIQ) references population-derived values associated with virologic success, allowing standardization across different laboratory methodologies.
Clinical evidence supports the predictive value of NIQ for virologic outcomes, with studies demonstrating improved response rates in patients with NIQ >1.0 [4]. However, prospective trials of NIQ-guided therapy have shown mixed results, possibly due to suboptimal implementation of recommended dose adjustments or the multifactorial nature of treatment failure in heavily pretreated patients. The therapeutic threshold for NIQ may vary based on the specific mutation pattern, treatment history, and overall regimen activity, with some evidence supporting higher targets (NIQ >1.3-1.5) for viruses with extensive cross-resistance. For contemporary practice, TDM with IQ calculation should be considered for all treatment-experienced patients initiating this compound-containing regimens, particularly when other active drugs are limited and optimal dosing is critical for maintaining virologic suppression.
Therapeutic drug monitoring of this compound represents a sophisticated pharmacological approach to optimizing antiretroviral therapy in complex patient scenarios. When properly implemented with attention to appropriate sampling timing, validated analytical methods, and integrated interpretation with resistance data, TDM provides valuable insights for individualizing dosing to maximize efficacy while minimizing toxicity. The comprehensive protocol outlined in these application notes offers researchers and clinicians a structured framework for implementing this compound TDM in both research and clinical settings, with particular utility for treatment-experienced patients and those with altered pharmacokinetics due to comorbidities or drug interactions.
While the clinical application of this compound has diminished with the availability of newer antiretrovirals, the principles and methodologies described retain significant relevance for drug development professionals studying protease inhibitors and therapeutic drug monitoring approaches. The conceptual framework of inhibitory quotients, initially developed for first-generation protease inhibitors like this compound, continues to inform the use of TDM for contemporary antiretrovirals and other therapeutic classes where the relationship between drug exposure, target susceptibility, and clinical response is fundamental to optimal pharmacotherapy.
Amprenavir, a sulfonamide-based protease inhibitor, was developed as a potent antiretroviral agent targeting the HIV-1 protease enzyme through reversible active-site binding. This drug emerged during a critical period in HIV therapeutics when the need for agents with improved tolerability profiles and distinct resistance patterns was increasingly recognized. This compound's clinical development focused primarily on treatment-naïve patients and protease inhibitor-naïve individuals, with investigation of its potential utility in salvage therapy regimens for treatment-experienced patients. The drug's unique resistance profile, characterized by the I50V mutation rather than mutations common to other protease inhibitors, offered a potential therapeutic advantage in specific clinical scenarios where cross-resistance limited treatment options.
The pharmacological profile of this compound includes several distinctive features that influenced its clinical application. With the longest plasma half-life (7-11 hours) among available protease inhibitors at the time of its development, this compound supported twice-daily dosing without strict food timing or fluid restrictions that complicated the use of other agents in its class. However, this potential advantage was counterbalanced by the challenge of administering the required high pill burden, with each 1,200 mg dose consisting of multiple large capsules. Early investigation into pharmacokinetic enhancement through co-administration with low-dose ritonavir demonstrated significant promise for reducing this burden while maintaining therapeutic drug levels, paving the way for boosted protease inhibitor regimens that would become standard in HIV management.
The efficacy of this compound in combination antiretroviral regimens was established through several pivotal clinical trials conducted in the late 1990s and early 2000s. These studies evaluated this compound across different patient populations, including antiretroviral-naïve individuals, treatment-experienced patients, and those with advanced HIV disease. The collective findings from these trials demonstrated that this compound-containing regimens provided potent viral suppression and immunological improvement when used as part of combination therapy, with particular efficacy observed in treatment-naïve and protease inhibitor-naïve patients.
PROAB3001 International Study: This randomized, double-blind trial evaluated this compound (1,200 mg twice daily) in combination with lamivudine and zidovudine compared to the two nucleoside analogs alone in 232 antiretroviral-naïve adults. At 48 weeks, 41% of patients in the this compound group achieved HIV RNA <400 copies/mL compared to only 3% in the control group by intent-to-treat analysis. The as-treated analysis showed even more striking results, with 93% of this compound recipients achieving viral suppression below 400 copies/mL compared to 42% in the control group. The study also demonstrated a significantly longer time to treatment failure in the this compound group (median 33 weeks versus 13 weeks) [1].
PROAB2002 Study: This phase II trial randomized 84 treatment-naïve patients to receive lamivudine/zidovudine plus one of three this compound doses (900 mg, 1,050 mg, or 1,200 mg twice daily). The 1200 mg dose demonstrated superior efficacy, with 89% of patients achieving HIV RNA <400 copies/mL at 48 weeks in the as-treated analysis. By week 60, 86% maintained this level of viral suppression. The lower doses showed diminished efficacy (42% for 900 mg and 60% for 1,050 mg), establishing 1,200 mg twice daily as the optimal dose [2].
Salvage Therapy Evaluation: A study investigating this compound in combination with abacavir and efavirenz in patients failing prior protease inhibitor regimens demonstrated that approximately 25% of heavily treatment-experienced patients achieved viral suppression below 400 copies/mL at both 16 and 48 weeks. This finding indicated that this compound retained activity in some patients with prior protease inhibitor exposure, though efficacy was substantially reduced compared to protease inhibitor-naïve populations [3] [4].
Table 1: Virological Response to this compound-Containing Regimens in Clinical Trials
| Trial | Patient Population | Regimen | Duration (weeks) | HIV RNA <400 copies/mL | CD4 Increase (cells/μL) |
|---|---|---|---|---|---|
| PROAB3001 [1] | Treatment-naïve | APV+3TC+ZDV | 48 | 41% (ITT), 93% (AT) | Data not reported |
| PROAB2002 [2] | Treatment-naïve | APV(1200mg)+3TC+ZDV | 48 | 89% (AT) | Data not reported |
| PROAB2002 [2] | Treatment-naïve | APV(900mg)+3TC+ZDV | 48 | 42% (AT) | Data not reported |
| Schooley et al. [5] | Advanced, naïve | APV/r+D4L+3TC | 48 | 74% (ITT) | 118 |
| Salvage Study [3] | PI-experienced | APV+ABC+EFV | 48 | 23% (ITT) | Data not reported |
Table 2: Comparative Efficacy of this compound Versus Other Protease Inhibitors
| Study Description | Comparison | Result | Reference |
|---|---|---|---|
| PROAB3006 (NRTI-experienced, PI-naïve) | APV vs IDV, both with 2 NRTIs | 30% (APV) vs 46% (IDV) with HIV RNA <400 copies/mL at 48 weeks | [3] |
| Randomized nonblind trial (treatment-naïve) | APV vs IDV, NFV, RTV, SQV, all with ABC | 56% (APV) vs 41-59% (other PIs) with HIV RNA <400 copies/mL at 48 weeks | [3] |
This compound-containing regimens demonstrated significant CD4 cell recovery across multiple studies, with the magnitude of response generally correlating with the degree of viral suppression. In treatment-naïve patients with advanced immunodeficiency (median CD4 count 20 cells/μL) receiving a once-daily regimen of this compound/ritonavir with didanosine and lamivudine, researchers observed a median CD4 increase of 118 cells/μL after 48 weeks of therapy [5]. This robust immunological reconstitution, even in severely immunocompromised patients, highlighted the potential for this compound-containing regimens to facilitate immune recovery when adequate viral suppression was achieved. The combination of potent viral suppression and significant CD4 gains established this compound as a viable option for initial therapy in treatment-naïve patients and as a component of salvage regimens in selected treatment-experienced patients.
Objective: To characterize the single-dose and steady-state pharmacokinetic parameters of this compound in HIV-infected adults receiving twice-daily or three-times-daily dosing regimens.
Methodology:
Objective: To identify genotypic and phenotypic resistance patterns in patients experiencing virological failure during this compound-containing therapy.
Methodology:
Figure 1: HIV Drug Resistance Monitoring Workflow - This diagram illustrates the comprehensive protocol for monitoring genotypic and phenotypic resistance in patients experiencing virological failure on this compound-containing regimens.
Objective: To evaluate the effectiveness and tolerability of a once-daily this compound/ritonavir regimen in antiretroviral-naïve patients at risk for nonadherence using directly observed therapy.
Methodology:
This compound exhibits a distinct resistance profile characterized by the emergence of specific mutations that differ from those selected by other protease inhibitors. The primary resistance pathway involves the I50V substitution in the HIV protease enzyme, which results in approximately 2- to 3-fold reduction in susceptibility to this compound. This mutation was notably absent in isolates from patients receiving other protease inhibitors, suggesting a unique resistance pathway for this compound. Additional mutations observed in clinical isolates include I54L/M, V32I+I47V, and I84V, often accompanied by accessory mutations at position M46I/L. These genotypic patterns emerged in approximately 65% of this compound-treated patients who experienced virological failure in clinical trials [7].
The cross-resistance profile of this compound showed limited overlap with other protease inhibitors, particularly in the early stages of resistance development. Viral isolates with the I50V mutation demonstrated minimal cross-resistance to indinavir, saquinavir, and nelfinavir, though some cross-resistance to ritonavir was observed. Notably, viruses with the I84V mutation showed the greatest reductions in this compound susceptibility. This distinct resistance pattern meant that many viral isolates from patients who had failed regimens containing other protease inhibitors remained susceptible to this compound, suggesting potential utility in sequencing strategies. However, the presence of certain baseline mutations, particularly I84V alone or in combination with L10F/I/V/R, predicted reduced susceptibility to this compound and diminished virological response in treatment-experienced patients [3] [7].
This compound demonstrates favorable pharmacokinetics with rapid absorption (Tmax 1-2 hours), dose-proportional exposure over the 300-1200 mg range, and an extended plasma half-life of 7-11 hours that supported twice-daily dosing. The drug is highly protein-bound (approximately 90%), primarily to α1-acid glycoprotein, with an IC50 against clinical HIV isolates of 0.023 μg/mL. The minimum plasma concentration (Cmin) achieved with the 1,200 mg twice-daily dose (0.280 μg/mL) exceeded the protein-binding-adjusted IC50 for wild-type HIV, providing pharmacological validation for this dosing regimen [3] [6].
This compound is primarily metabolized by the cytochrome P450 3A4 system, resulting in significant drug-drug interactions that necessitated careful management. Coadministration with rifampicin substantially decreased this compound exposure, while ritonavir boosting significantly increased it. The combination of this compound with efavirenz reduced this compound exposure by 24-43%, highlighting the need for dosage adjustments or therapeutic drug monitoring in such combinations. Pharmacokinetic modeling demonstrated that coadministration of this compound 600 mg with ritonavir 100 mg twice daily achieved steady-state minimum concentrations approximately 14-fold higher than the IC50 for wild-type HIV, representing a significant improvement over unboosted this compound [3] [4].
Figure 2: this compound Pharmacokinetic Pathways and Key Interactions - This diagram illustrates the absorption, distribution, metabolism, and excretion of this compound, along with critical drug interactions that significantly impact its pharmacokinetic profile.
This compound was approved in several formulations including hard gelatin capsules (50 mg, 150 mg) and an oral solution (15 mg/mL) to accommodate different patient needs. The standard approved dose for adults was 1,200 mg twice daily taken with or without food, though high-fat meals were recommended against due to reduced absorption. The oral solution had 14% lower bioavailability than the capsule formulation, necessitating different weight-based dosing calculations for pediatric patients. For patients with moderate hepatic impairment (Child-Pugh score 5-8), a reduced dose of 450 mg twice daily was recommended, while those with severe hepatic impairment (Child-Pugh score 9-12) required a further reduction to 300 mg twice daily [3] [8].
The ritonavir-boosted regimen of this compound 600 mg plus ritonavir 100 mg twice daily demonstrated superior pharmacokinetic parameters compared to the unboosted regimen, with model-predicted minimum concentrations 14-fold higher than the wild-type IC50 compared to 2.2-fold for unboosted this compound. This pharmacokinetic advantage supported investigation of once-daily boosted regimens (this compound 1,200 mg plus ritonavir 200 mg once daily) that showed feasibility in preliminary studies. The boosted regimens offered the additional practical benefit of reduced pill burden, addressing one of the significant limitations of unboosted this compound therapy [3] [5].
Table 3: this compound Dosing Regimens and Pharmacokinetic Parameters
| Regimen | Cmax (μg/mL) | AUC (μg·h/mL) | Cmin (μg/mL) | Fold Above IC50 | Clinical Context |
|---|---|---|---|---|---|
| 1200 mg bid [6] | Data not reported | Data not reported | 0.280 | 2.2 | Standard approved dose |
| APV 600mg + RTV 100mg bid [3] | Data not reported | Data not reported | Modeled | 14 | Enhanced PK, reduced pill burden |
| APV 1200mg + RTV 200mg qd [3] | Data not reported | Data not reported | Modeled | Data not reported | Once-daily option |
| 450 mg bid [3] | Data not reported | Data not reported | Data not reported | Data not reported | Moderate hepatic impairment |
| 300 mg bid [3] | Data not reported | Data not reported | Data not reported | Data not reported | Severe hepatic impairment |
This compound represented an important historical development in HIV therapeutics, offering a distinct resistance profile and favorable dosing characteristics compared to earlier protease inhibitors. Its unique pattern of resistance mutations, particularly I50V, provided a therapeutic option for patients experiencing failure with other protease inhibitors, while its relatively low propensity for causing lipid abnormalities addressed a significant tolerability concern of earlier agents in its class. The demonstration that ritonavir boosting significantly enhanced this compound pharmacokinetics contributed to the broader understanding of how to optimize protease inhibitor therapy.
However, this compound's clinical utility was ultimately limited by its formulation challenges, particularly the high pill burden and the development of serious cutaneous reactions including Stevens-Johnson syndrome. While the drug is no longer clinically used, having been superseded by later-generation protease inhibitors with improved pharmacokinetics and lower pill burdens, its development provided valuable insights that informed subsequent antiretroviral drug development. The study of this compound's unique resistance profile continues to contribute to our understanding of HIV protease inhibitor resistance mechanisms, informing current treatment strategies and drug development efforts.
Amprenavir is an antiviral protease inhibitor used in combination with other antiretroviral agents for treating HIV-1 infection. It functions by binding to the active site of HIV-1 protease, preventing the cleavage of viral gag and gag-pol polyprotein precursors. This results in the formation of immature, non-infectious viral particles [1] [2]. As a substrate of cytochrome P450 3A4 (CYP3A4), this compound undergoes extensive hepatic metabolism. In patients with hepatic impairment, reduced CYP3A4 activity and alterations in plasma protein levels can significantly increase systemic exposure to the drug, necessitating careful dose adjustment to avoid toxicity while maintaining efficacy [3] [4].
The liver's ability to metabolize this compound is closely linked to the severity of hepatic impairment, which is most often classified using the Child-Pugh score. A pivotal single-dose pharmacokinetic study demonstrated that the area under the plasma concentration-time curve (AUC) of this compound increased by 2.5-fold in patients with moderate cirrhosis (Child-Pugh score 7-9) and by 4.5-fold in those with severe cirrhosis (Child-Pugh score 10-15) compared to healthy volunteers [3] [4]. This relationship between AUC and Child-Pugh score is linear, providing a clear rationale for stratified dose reduction.
Furthermore, the primary plasma binding protein for this compound is alpha-1 acid glycoprotein (AAG), levels of which are often decreased in patients with cirrhosis. This reduction can lead to an increased fraction of unbound (active) drug, adding another layer of complexity to exposure in hepatically impaired patients [4].
Based on pharmacokinetic studies, the following dose adjustments are recommended for this compound capsules in adults with hepatic impairment. It is critical to note that the oral solution is contraindicated in patients with hepatic failure due to its high propylene glycol content, which can lead to additional toxicity [5].
Table 1: Recommended Dose Adjustments for this compound Capsules in Hepatic Impairment
| Child-Pugh Score | Severity Level | Recommended Dosage Regimen |
|---|---|---|
| 5-8 | Moderate | 450 mg twice daily [5] [6] |
| 9-12 | Severe | 300 mg twice daily [5] [6] |
| A, B, or C | Mild, Moderate, or Severe | The oral solution is contraindicated in hepatic failure [5] |
To characterize the single-dose pharmacokinetics of this compound in subjects with moderate and severe hepatic cirrhosis compared to matched healthy volunteers, and to establish scientifically grounded dose adjustments.
2.1. Study Design
2.2. Dosing and Administration
2.3. Pharmacokinetic Sampling
2.4. Bioanalytical Methods
2.5. Pharmacokinetic and Statistical Analysis
2.6. Safety Monitoring
The metabolic pathway and study design can be visualized in the following workflow:
The experimental workflow for the study is outlined below.
When applying these dose adjustments in a clinical or research setting, several factors require attention:
This compound therapy requires careful dose modification in patients with hepatic impairment to mitigate the risk of toxicity from increased drug exposure. The recommended adjustments, stratified by Child-Pugh score, provide a clinically validated framework for safe administration. The provided experimental protocol offers a reproducible methodology for characterizing the pharmacokinetics of hepatically cleared drugs in this vulnerable population.
Amprenavir is a protease inhibitor used in combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) infection. It functions by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyproteins and subsequent maturation of infectious viral particles [1]. The development and validation of robust analytical methods for this compound is crucial for various stages of drug development and quality control, including pharmacokinetic studies, stability testing, and impurity profiling. These methods ensure the drug's safety, efficacy, and quality by accurately measuring the active pharmaceutical ingredient and detecting potential impurities that may arise during synthesis or storage.
The chemical complexity of this compound and its prodrug fosthis compound, along with the presence of various potential impurities, necessitates sophisticated analytical techniques. This application note provides a comprehensive overview of validated analytical methods for this compound, focusing on key validation parameters, detailed experimental protocols, and practical applications in pharmaceutical analysis. The methods described herein adhere to international regulatory guidelines, including those established by the International Conference on Harmonisation (ICH), ensuring their suitability for intended applications in both research and quality control settings [1] [2].
Method validation is an essential process that establishes documented evidence demonstrating an analytical method is suitable for its intended purpose. For this compound analytical methods, several key parameters require rigorous assessment to ensure reliability, accuracy, and reproducibility. These parameters collectively verify that the method can consistently produce results that accurately reflect the quality of the drug substance or product under various conditions.
The comprehensive validation of this compound methods encompasses both chemical and biological matrices, with specific acceptance criteria defined for each parameter. Based on the reviewed literature, the following table summarizes the typical validation parameters and their corresponding results for this compound analytical methods:
Table 1: Summary of Validation Parameters for this compound Analytical Methods
| Validation Parameter | Method Details | Results | Reference |
|---|---|---|---|
| Linearity Range | LC-MS/MS in plasma | 0.15–1500 ng/mL with r² > 0.990 | [1] |
| LC-MS/MS in plasma | 10–2000 ng/mL | [3] | |
| RP-HPLC for impurities | 0.5–1.5 ppm for related substances | r² = 0.999 | [2] |
| Precision (% RSD) | Intraday & interday (LC-MS/MS) | < 4.21% | [1] |
| Accuracy (% Recovery) | LQC: 92.9%, MQC: 95.1%, HQC: 96.4% | [1] | |
| Specificity | No interference from matrix | Confirmed | [1] [3] |
| Sensitivity | LLOQ: 0.15 ng/mL (LC-MS/MS) | S/N > 3 | [1] |
| LOD/LOQ (HPLC) | Impurity detection | LOD: S/N=3, LOQ: S/N=10 | [2] |
Specificity and selectivity demonstrate the method's ability to accurately measure the analyte in the presence of potential interferents, such as metabolites, impurities, or matrix components. For this compound methods, specificity was confirmed by analyzing blank plasma samples from six different donors, which showed no interference at the retention times of this compound or the internal standard [1] [3]. The precision and accuracy of a method indicate its reliability and closeness to the true value, respectively. For the LC-MS/MS method, both intraday and interday precision demonstrated relative standard deviation values below 4.21%, while accuracy ranged from 92.9% to 96.4% across different quality control levels [1].
The linearity of an analytical method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. This compound methods have demonstrated excellent linearity across various matrices, with correlation coefficients (r²) greater than 0.990 [1] [2]. Sensitivity is assessed through the limit of detection (LOD) and limit of quantification (LOQ) or the lower limit of quantitation (LLOQ). The exceptional sensitivity of LC-MS/MS methods allows for quantitation of this compound at sub-nanogram per milliliter levels, which is essential for pharmacokinetic studies following therapeutic dosing [1] [3].
The LC-MS/MS protocol for this compound quantification in plasma represents a highly sensitive and specific approach suitable for pharmacokinetic studies and therapeutic drug monitoring. This method employs rilpivirine as an internal standard to account for potential variability in sample preparation and instrument response, enhancing the reliability of quantitative results [1].
Chromatographic conditions utilize a Zorbax C18 column (50 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of acetonitrile, 0.1% v/v formic acid in water, and methanol in a ratio of 60:10:30, delivered isocratically at a flow rate of 0.60 mL/min. The injection volume is set at 5.0 μL, with a total run time of 6 minutes. Under these conditions, this compound and the internal standard elute at approximately 1.2 and 2.3 minutes, respectively, demonstrating satisfactory resolution without interference from plasma matrix components [1].
Mass spectrometric detection operates in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. The optimized mass transitions are m/z 506.2 → 89.1 for this compound and m/z 367.1 → 350.1 for the internal standard rilpivirine. The instrument parameters are carefully optimized as follows: drying gas and sheath gas temperatures at 300°C, nebulizer pressure at 22.0 psi, sheath gas flow rate at 10 L/min, drying gas flow rate at 5 L/min, and capillary voltage at 3 kV. The fragmentor voltage is set at 110 V for this compound and 115 V for the internal standard, with a collision energy of 15 eV for both compounds [1].
Table 2: LC-MS/MS Instrument Parameters for this compound Quantification
| Parameter | Setting | Application |
|---|---|---|
| Ionization Mode | Positive Electrospray | Ion generation |
| MRM Transitions | 506.2 → 89.1 (this compound) 367.1 → 350.1 (IS) | Selective detection |
| Gas Temperatures | 300°C (drying & sheath) | Desolvation |
| Nebulizer Pressure | 22.0 psi | aerosol generation |
| Flow Rates | Sheath: 10 L/min, Drying: 5 L/min | Gas flows |
| Capillary Voltage | 3 kV | Ionization efficiency |
| Collision Energy | 15 eV | Fragmentation |
For the analysis of fosthis compound and its related impurities in pharmaceutical formulations, a robust RP-HPLC method has been developed and validated. This method is particularly valuable for quality control laboratories, enabling the simultaneous quantification of the active pharmaceutical ingredient and its potential impurities in a single analysis [2].
The chromatographic separation is achieved using a Zobrax C18 column (100 × 4.6 mm, 5 μm) maintained at 30°C. The mobile phase employs a gradient elution program with 0.1% v/v orthophosphoric acid in water (mobile phase A) and acetonitrile (mobile phase B). The gradient program starts at 50% B, increases linearly to 80% B over 8 minutes, holds for 2 minutes, then returns to initial conditions for equilibration. The flow rate is maintained at 1.0 mL/min, with detection at 264 nm using a photodiode array detector. The total run time is 10 minutes, with fosthis compound eluting at approximately 5.3 minutes, well-resolved from its potential impurities [2].
Sample preparation for this method involves dissolving tablet powder equivalent to 1 mg of fosthis compound in 100 mL of diluent (water:acetonitrile, 50:50 v/v) with sonication for 5 minutes. The standard solution is prepared at a concentration of 1 ppm by appropriate dilution of stock solutions. The method demonstrates excellent resolution for fosthis compound and its impurities, with retention times of 2.3 min (amino impurity), 4.3 min (propyl impurity), 4.7 min (isomer impurity), 8.1 min (nitro impurity), and 8.6 min (this compound impurity) [2].
Sample preparation is a critical step in ensuring accurate and reproducible quantification of this compound across different matrices. For plasma samples, liquid-liquid extraction with ethyl acetate has been successfully employed. The protocol involves transferring 250 μL of plasma spiked with 50 μL of internal standard (1 μg/mL rilpivirine) into propylene tubes, followed by vortex mixing for 2 minutes. The extraction is performed with 5.0 mL of ethyl acetate solvent, and centrifugation at 3,500 rpm for 30 minutes. The organic layer is then separated and evaporated to dryness under a stream of nitrogen. The resulting residue is reconstituted in 250 μL of mobile phase and transferred to autosampler vials for analysis [1].
An alternative solid-phase extraction method utilizing C18 cartridges has also been developed, particularly for multi-analyte protocols that include this compound along with other antiretroviral agents. This procedure involves conditioning the SPE columns with ethyl acetate, methanol, and water (2 mL each), followed by loading of the plasma sample diluted with water. The columns are washed with phosphate buffer and water, dried under nitrogen for 6 minutes, and finally eluted with ethyl acetate. The eluted samples are evaporated to dryness and reconstituted in 250 μL of 35% acetonitrile containing 0.01% formic acid before LC-MS/MS analysis [3].
The stability profile of this compound under various storage and processing conditions is well-documented. This compound demonstrates excellent stability in heparinized human plasma, remaining stable for at least 3 freeze-thaw cycles (-20°C ambient), 1.5 hours at 56°C, 48 hours under refrigeration (2-8°C), 48 hours at room temperature, and up to 23 months when stored at -20°C [3]. Additionally, this compound exhibits stability in processed extracts for at least 48 hours and in refrigerated standard solutions for at least 6 weeks, providing flexibility in analytical workflow and sample batch processing.
The following diagram illustrates the complete sample processing workflow for this compound analysis in plasma samples:
The validated analytical methods for this compound find diverse applications across pharmaceutical development and clinical research. One significant application is in pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion profile of the drug. A compartmental pharmacokinetic analysis of oral this compound in healthy subjects revealed interesting characteristics, including a mean terminal half-life of 6.17 to 8.28 hours and the presence of secondary concentration peaks approximately 7-8 hours after dosing in 98.7% of subjects, suggesting possible enterohepatic recycling [4] [5]. These findings have important implications for dosing regimen design and therapeutic drug monitoring.
In pharmaceutical quality control, the developed methods enable comprehensive impurity profiling of fosthis compound drug substance and products. The RP-HPLC method specifically allows for the simultaneous quantification of potential impurities, including isomer, amino, propyl, nitro, and this compound itself, ensuring drug safety and regulatory compliance [2]. The method's ability to accurately measure these impurities at low levels (ppm range) makes it particularly valuable for monitoring drug stability and detecting degradation products during storage.
Another critical application lies in establishing in vitro-in vivo correlations (IVIVC) for fosthis compound tablets. Research has demonstrated a Level A correlation between in vitro dissolution profiles and in vivo pharmacokinetic data, enabling the development of discriminatory dissolution methods that can predict the in vivo performance of the drug product [6]. This correlation is especially valuable for quality control, as it allows for the use of dissolution testing as a surrogate for bioequivalence studies in certain circumstances, such as post-approval changes to the formulation or manufacturing process.
The comprehensive validation of analytical methods for this compound, following international regulatory guidelines, ensures reliable quantification of the drug in various matrices, from biological samples to pharmaceutical formulations. The detailed protocols presented in this application note, including LC-MS/MS for bioanalytical applications and RP-HPLC for impurity profiling, provide robust frameworks for researchers and quality control professionals. The experimental workflows and validation parameters outlined serve as valuable references for implementing these methods in different laboratory settings, ultimately contributing to the quality assurance of this important antiretroviral medication and supporting ongoing efforts in HIV treatment and management.
P-glycoprotein (P-gp), encoded by the human MDR1 gene, is a critical ATP-binding cassette (ABC) transporter expressed at the blood-brain barrier (BBB) that actively effluxes xenobiotics and drugs from the brain back into the systemic circulation. This efflux activity significantly limits the central nervous system (CNS) penetration of many therapeutic agents, including antiretroviral drugs such as this compound, an HIV-1 protease inhibitor. The clinical significance of P-gp-mediated efflux became evident when studies demonstrated that inadequate CNS concentrations of antiretroviral drugs contribute to the persistence of HIV sanctuary sites in the brain, potentially leading to HIV-associated neurocognitive disorders and viral resistance despite systemic viral control [1] [2]. This compound has been identified as a P-gp substrate through multiple experimental approaches, including bidirectional transport assays in Caco-2 cell monolayers and in vivo studies using genetic and chemical P-gp knockout models [3] [4].
The therapeutic challenge posed by P-gp-mediated efflux has stimulated extensive research into the transport kinetics and regulatory mechanisms governing this compound's interaction with this efflux transporter. Understanding these parameters is essential for developing strategies to enhance this compound delivery to the CNS, which could improve treatment outcomes for HIV patients with neurological complications. These Application Notes and Protocols compile comprehensive experimental methodologies for investigating this compound-P-gp interactions, from in vitro transport studies to in vivo CNS distribution assessments, providing researchers with standardized approaches to evaluate and potentially overcome the BBB limitations for this important antiretroviral agent [5] [3] [1].
The elementary rate constants for P-gp-mediated transport of this compound have been successfully determined using a hierarchical fitting algorithm applied to transport data from confluent MDCKII-hMDR1 cell monolayers. This approach employs a mass action model of the Michaelis-Menten reaction without imposing steady-state assumptions, allowing simultaneous fitting of multiple parameters that define the transport kinetics [5]. The kinetic analysis revealed that the association rate constant (kon) for this compound binding to P-gp is exceptionally large, suggesting that the process is rate-limited primarily by drug lateral diffusion within the inner monolayer of the plasma membrane rather than by the binding event itself. This finding supports a structural model where P-gp is open to the lipids of the apical membrane inner monolayer, allowing efficient substrate acquisition directly from the membrane bilayer [5].
The efflux rate constant (kefflux) for this compound was found to be substantially larger than those measured for other P-gp substrates such as quinidine and loperamide, potentially exceeding the maximal rate of ATP hydrolysis by P-gp. This combination of weak binding affinity and rapid efflux results in an inefficient transport cycle where a substrate molecule may visit the P-gp binding site thousands or even millions of times before being successfully effluxed into the apical chamber. The estimated density of efflux-active P-gp in the MDCKII-hMDR1 cell model was substantially lower than total P-gp levels measured by quantitative Western blot, possibly because only P-gp molecules located at the tips of microvilli effectively contribute to measurable efflux into the apical chamber [5].
Table 1: Experimentally Determined Elementary Rate Constants for P-gp Substrates
| Parameter | This compound | Quinidine | Loperamide | Experimental System |
|---|---|---|---|---|
| Association rate constant (kon) | Very large, diffusion-limited | Very large, diffusion-limited | Very large, diffusion-limited | MDCKII-hMDR1 monolayers [5] |
| Efflux rate constant (kefflux) | Substantially larger than maximal ATP hydrolysis rate | Similar to maximal ATP hydrolysis rate | Similar to maximal ATP hydrolysis rate | MDCKII-hMDR1 monolayers [5] |
| Binding affinity | Weak | Weak | Weak | MDCKII-hMDR1 monolayers [5] |
| Transport efficiency | Inefficient (many binding attempts per efflux event) | Inefficient (many binding attempts per efflux event) | Inefficient (many binding attempts per efflux event) | MDCKII-hMDR1 monolayers [5] |
Bidirectional transport assays across polarized cell monolayers have provided crucial quantitative data on the directional permeability of this compound and its susceptibility to P-gp-mediated efflux. In Caco-2 cell models, which naturally express P-gp, this compound demonstrated a basolateral-to-apical (B-A) transport rate that was significantly higher than the apical-to-basolateral (A-B) transport rate, with reported transport ratios ranging from 2 to 23-fold for various HIV protease inhibitors [3]. This pronounced asymmetric transport is characteristic of active efflux and is abolished when assays are conducted in the presence of specific P-gp inhibitors such as GF120918, confirming the role of P-gp in limiting this compound's cellular accumulation and transcellular permeability [3].
The passive permeability component of this compound transport can be quantified through parallel experiments with potent P-gp inhibitors, which effectively neutralize the active efflux contribution. For this compound, this passive permeability represents the intrinsic membrane penetration capacity in the absence of efflux transporters. When compared to other HIV protease inhibitors, this compound exhibits intermediate passive permeability, higher than saquinavir but lower than some other agents in its class. The clinical relevance of these transport characteristics is substantial, as the balance between passive permeability and active efflux ultimately determines the extent to which this compound can cross the BBB and achieve therapeutically relevant concentrations in the CNS compartment [3] [4].
Table 2: this compound Transport Characteristics in Experimental Systems
| Experimental System | Transport Direction | Permeability/Transport Rate | Fold Difference | Inhibitor Effect | Reference |
|---|---|---|---|---|---|
| Caco-2 cell monolayers | B-A vs A-B | 2 to 23-fold higher B-A transport | 2-23 fold | Abolished with GF120918 | [3] |
| MDCKII-hMDR1 monolayers | A-B | Fitted elementary rate constants | N/A | N/A | [5] |
| In vivo (mice) | Blood-to-Brain | 27-fold increase in mdr1a/1b knockout | 27 fold | Similar enhancement with GF120918 | [3] |
| In vivo (mice) | Blood-to-CSF | 3.3-fold increase in mdr1a/1b knockout | 3.3 fold | Similar enhancement with GF120918 | [3] |
Protocol Overview: The Caco-2 cell transport assay is a widely established in vitro model for predicting drug absorption and transporter interactions. This protocol details the methodology for assessing P-gp-mediated transport of this compound across Caco-2 cell monolayers, providing quantitative data on bidirectional permeability and inhibitor effects [3] [4].
Materials and Reagents:
Procedure:
Cell Culture and Monolayer Preparation:
Bidirectional Transport Assay:
Sample Analysis:
Data Interpretation: An efflux ratio significantly greater than 2.0 suggests active efflux transport. Confirmation of P-gp involvement requires demonstration that the efflux ratio approaches 1.0 in the presence of specific P-gp inhibitors like GF120918 [3].
Protocol Overview: This protocol measures the inhibitory potency of compounds against P-gp-mediated transport using a reference P-gp substrate in Caco-2 cells or other P-gp-expressing systems.
Materials and Reagents:
Procedure:
Data Interpretation: The protocol can identify potential drug-drug interactions at the P-gp level. For example, ketoconazole, cyclosporin A, verapamil, and quinidine have demonstrated IC50 values in the low micromolar range (1.2-2.2 μM) in this assay system [4].
Protocol Overview: In vivo CNS penetration of this compound can be assessed using either genetic knockout mice lacking P-gp expression or chemical inhibition of P-gp in wild-type animals. These approaches directly quantify the impact of P-gp on this compound distribution to the brain and cerebrospinal fluid (CSF) [3].
Materials and Reagents:
Procedure:
Animal Preparation and Dosing:
Sample Collection:
Sample Processing and Analysis:
Data Analysis:
Data Interpretation: Studies using these methods have demonstrated a 13- to 27-fold increase in brain concentrations and a 3.3-fold increase in CSF concentrations of this compound in P-gp-compromised models compared to wild-type controls, confirming P-gp as a major limitation to this compound CNS delivery [3].
Protocol Overview: Quantitative whole-body autoradiography (WBA) provides comprehensive spatial distribution data for radiolabeled this compound throughout the body, including CNS penetration, in both P-gp competent and compromised animals.
Materials and Reagents:
Procedure:
Data Interpretation: WBA studies visually demonstrate limited this compound distribution to the brain in wild-type animals, with dramatically enhanced CNS penetration in mdr1a/1b knockout mice or those pretreated with P-gp inhibitors like GF120918 [3].
Protocol Overview: this compound and other antiretroviral drugs can regulate P-gp expression through activation of nuclear receptors PXR (pregnane X receptor) and CAR (constitutive androstane receptor). This protocol describes reporter gene assays to identify ligands of these nuclear receptors [1].
Materials and Reagents:
Procedure:
Cell Culture and Transfection:
Compound Treatment and Assay:
Data Analysis:
Data Interpretation: this compound has been identified as an activator of hPXR in this assay system, providing a mechanism for the observed upregulation of P-gp expression with chronic administration [1].
Protocol Overview: This protocol assesses functional induction of P-gp in human brain microvessel endothelial cells (hCMEC/D3) following prolonged exposure to this compound, modeling P-gp upregulation at the human blood-brain barrier.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Functional Assessment of P-gp Activity:
P-gp Expression Analysis:
Data Interpretation: Significant increases in both P-gp function and expression following 72-hour this compound treatment indicate induction at the human BBB, with potential implications for reduced CNS penetration over time with chronic therapy [1].
A systematic, multi-faceted approach is essential for fully characterizing this compound's interactions with P-gp and its implications for CNS delivery. The diagram below outlines an integrated workflow that combines in vitro, in vivo, and regulatory mechanism studies to provide a comprehensive assessment of P-gp-mediated efflux and strategies to overcome this barrier.
Diagram 1: Integrated workflow for comprehensive assessment of this compound-P-gp interactions and CNS penetration
This integrated approach reveals that P-gp-mediated efflux substantially limits this compound distribution to the CNS, with in vivo studies demonstrating 13- to 27-fold increases in brain concentrations when P-gp function is compromised [3]. The elementary kinetic parameters show that this compound association with P-gp is diffusion-limited, with an efflux rate constant potentially exceeding the maximal ATP hydrolysis rate of the transporter [5]. Additionally, this compound acts as an hPXR activator, potentially inducing its own efflux through upregulation of P-gp expression with chronic administration [1]. These findings collectively inform therapeutic strategies to enhance CNS delivery, including P-gp inhibition, dose optimization, and prodrug approaches to improve treatment outcomes for HIV-associated neurocognitive disorders.
The experimental data collectively demonstrate that P-gp significantly restricts this compound penetration into the CNS, potentially contributing to therapeutic sanctuary sites and suboptimal viral suppression in the brain. The clinical evidence supporting this limitation includes observations that HIV patients generally exhibit lighter viral loads in cerebrospinal fluid when receiving antiretroviral regimens with better CNS-penetrating ability [1]. The kinetic inefficiency of P-gp-mediated this compound transport, where numerous binding events occur for each successful efflux cycle, suggests that even partial inhibition of P-gp could substantially enhance brain delivery without completely abolishing the barrier's protective function [5].
Several strategies have been explored to overcome the P-gp limitation for this compound and other HIV protease inhibitors. Pharmacological inhibition of P-gp using specific inhibitors like GF120918 has demonstrated promising results in experimental models, significantly enhancing this compound concentrations in both brain tissue and CSF [3]. However, the potential for drug-drug interactions and altered disposition of co-administered P-gp substrates necessitates careful consideration when implementing this approach clinically. An alternative strategy involves dose optimization or prodrug development to increase passive permeability or reduce P-gp recognition, potentially leveraging the observation that this compound association with P-gp occurs primarily from the membrane phase rather than aqueous solution [5].
The phenomenon of P-gp induction by this compound through PXR activation presents an additional clinical consideration, as chronic administration may lead to progressively enhanced efflux over time, potentially reducing CNS penetration with prolonged therapy [1]. This underscores the importance of monitoring potential changes in CNS efficacy during long-term treatment and considering combination approaches that include P-gp inhibitors not only to enhance initial penetration but also to counteract induction-mediated reductions in brain distribution over time.
Table 3: Strategies to Enhance this compound CNS Delivery
| Strategy | Mechanism | Experimental Evidence | Clinical Considerations |
|---|---|---|---|
| P-gp Pharmacological Inhibition | Direct inhibition of efflux activity | 27-fold increase in brain concentration with GF120918 [3] | Potential for drug-drug interactions; requires co-administration |
| Dose Optimization | Saturate P-gp transport capacity | This compound shows no transport saturation in vitro [5] | Limited by systemic toxicity concerns |
| Prodrug Approach | Modify structure to reduce P-gp recognition | Limited direct evidence for this compound | Metabolic conversion efficiency and stability considerations |
| Nuclear Receptor Antagonism | Prevent P-gp upregulation | This compound identified as PXR activator [1] | Complex regulation; potential unintended consequences |
| Nanoparticle Delivery Systems | Bypass P-gp recognition | Emerging approach without specific this compound data | Manufacturing complexity and regulatory considerations |
The comprehensive experimental protocols and data presented in these Application Notes provide researchers with robust methodologies for characterizing this compound's interactions with P-gp and assessing strategies to enhance its CNS delivery. The integrated approach combining in vitro transport assays, kinetic modeling, in vivo distribution studies, and regulatory mechanism investigations offers a systematic framework for evaluating P-gp substrates and developing approaches to optimize their therapeutic distribution. The key findings regarding this compound—including its status as a P-gp substrate with diffusion-limited association, its activation of PXR leading to potential autoinduction, and the dramatic enhancement of CNS penetration when P-gp is inhibited—highlight both the challenges and opportunities for improving treatment outcomes in HIV patients with neurological involvement.
As research in this field advances, the experimental approaches outlined here can be adapted to evaluate next-generation antiretroviral agents and combination strategies aimed at achieving more effective viral suppression in sanctuary sites like the CNS. The continued investigation of transport mechanisms, regulatory pathways, and novel delivery strategies will be essential for developing more effective treatments for HIV-associated neurocognitive disorders and ultimately improving the quality of life for people living with HIV.
The formulation of amprenavir oral solution uses PG as a solvent to achieve adequate drug solubility. The recommended dosage results in a substantial PG intake, and the acceptable pharmaceutical intake level for PG has not been definitively established [1].
The primary mechanism of PG toxicity is linked to its metabolism. PG is metabolized in the liver by the enzyme alcohol dehydrogenase, and further processed by aldehyde dehydrogenase. This pathway does not reach full adult capacity until a child is between 12 to 30 months old. Populations with reduced activity of these enzymes are at risk for PG accumulation, leading to potential toxicity [1].
The table below outlines the potential toxic effects associated with PG accumulation.
| System Affected | Toxic Effect | Clinical Manifestation |
|---|---|---|
| Metabolic | Lactic Acidosis, Hyperosmolality | Acid-base imbalances, increased plasma osmolality |
| Renal | Renal Toxicity | Acute kidney injury |
| Hematological | Hemolysis | Destruction of red blood cells |
| Neurological | CNS Depression, Seizures | Stupor, seizures, coma [1] |
Understanding patient populations vulnerable to PG toxicity is critical for clinical trial design and safety monitoring. The following diagram illustrates the metabolic pathway and key risk groups.
This compound oral solution is contraindicated in the following populations due to the risk of PG toxicity [1] [2]:
Additional populations that require caution and closer monitoring due to a potentially diminished ability to metabolize PG include [1]:
For researchers conducting studies where this compound oral solution must be used, implementing a robust monitoring and management plan is essential.
Monitoring Parameters: Closely monitor patients for signs of PG toxicity, including seizures, stupor, tachycardia, hyperosmolality, lactic acidosis, renal toxicity, and hemolysis [2].
Formulation Switching: A key risk mitigation strategy is to switch patients from the oral solution to the capsule formulation as soon as clinically feasible [1].
Alcohol Use: Concomitant use of alcoholic beverages is not recommended, as ethanol can compete for the same metabolic pathway [1].
Overdose Management: In the event of an overdose, monitoring and management of acid-base abnormalities is critical. Propylene glycol can be removed from the body via hemodialysis [1].
Q1: Why is the oral solution contraindicated in young children but not the capsules? The prohibition is due to the excipient, not the active drug. The oral solution contains a large amount of propylene glycol as a solvent. Young children cannot metabolize and clear PG efficiently, leading to toxic accumulation. The capsule formulation does not contain PG in problematic amounts [1].
Q2: What is the primary metabolic pathway affected in patients with hepatic impairment? PG is metabolized primarily in the liver. Hepatic impairment reduces the activity of alcohol dehydrogenase and aldehyde dehydrogenase enzymes, slowing the breakdown of PG and increasing the risk of systemic accumulation and toxicity [1] [2].
Q3: Are there specific drug interactions related to the propylene glycol in this formulation? Yes. Drugs like disulfiram and metronidazole are contraindicated because they inhibit the aldehyde dehydrogenase enzyme, directly blocking a key step in PG metabolism and precipitating toxicity [1].
The significant pill burden was due to its original dosing requirements. The standard adult dose was high, and the drug's formulation resulted in a large number of capsules.
| Dosage Form | Standard Adult Dose | Resulting Pill Burden |
|---|---|---|
| Capsules (50 mg) | 1200 mg twice daily [1] [2] | 24 capsules per dose (48 capsules per day) |
| Oral Solution (15 mg/mL) | 1400 mg twice daily [1] | 93 mL per dose (186 mL per day) |
The following table summarizes the key dose adjustment strategies identified in historical clinical studies and prescribing information.
| Strategy | Protocol / Dosing Adjustment | Key Findings / Rationale |
|---|
| Pharmacokinetic Boosting with Ritonavir | Once-daily: this compound 1200 mg + Ritonavir 200 mg [1]. Twice-daily: this compound 600 mg + Ritonavir 100 mg [1]. | Ritonavir, a potent CYP3A4 inhibitor, reduces the metabolism of this compound [3]. This allows for a significant reduction in the total daily dose and number of this compound pills while maintaining effective drug concentrations. | | Use of Prodrug (Fosthis compound) | Switch to fosthis compound, a prodrug of this compound [4]. | Fosthis compound has much better water solubility, which allowed for the development of a tablet formulation with a substantially lower pill burden compared to the original this compound capsules [4]. | | Fixed-Dose Combinations | Utilize fixed-dose combination products that became available later (e.g., fosthis compound combined with other antiretrovirals). | This strategy, which eventually replaced this compound, reduces the total number of pills a patient needs to take, simplifying the regimen and improving adherence. |
For research purposes, here is a summarized methodology from a clinical study investigating a boosted this compound regimen.
Objective: To evaluate the steady-state pharmacokinetic interaction between this compound and delavirdine (an NNRTI that also inhibits CYP3A4) and assess the potential for dose reduction [3].
Key Methodological Details:
The high pill burden of this compound was a major limitation in its clinical use. Historical data shows that the primary research and development strategy to overcome this was pharmacokinetic boosting, primarily with ritonavir. This approach successfully reduced the required dose and frequency, directly addressing the pill burden issue. The eventual replacement of this compound by its prodrug, fosthis compound, represented a more definitive solution, enabling a far more patient-friendly formulation.
Amprenavir's interactions are primarily due to its relationship with the CYP3A4 enzyme system [1] [2].
The table below summarizes inhibition constants (Ki) for this compound against different CYP3A isoforms, based on in vitro studies using testosterone 6β-hydroxylation as a marker for CYP3A activity. A lower Ki value indicates a more potent inhibitory effect.
| CYP3A Isoform | Ki Value (μM) | Inference |
|---|---|---|
| CYP3A4 | 0.1 μM [4] | Preferential and potent inhibition |
| CYP3A5 | 0.5 μM [4] | Weaker inhibitory effect |
| CYP3A7 | 2.1 μM [4] | Weakest inhibitory effect |
This data shows that this compound is a preferential inhibitor of CYP3A4, with a lower potential to inhibit the CYP3A5 and CYP3A7 isoforms [4].
The following table outlines major categories of clinically important drug interactions with this compound.
| Interaction Category | Examples | Clinical Implication |
|---|---|---|
| Contraindicated (CYP3A4 Substrates) | Terfenadine, astemizole, cisapride, triazolam, midazolam [5] | Avoid concurrent use. Coadministration may inhibit the metabolism of these drugs, creating the potential for serious and/or life-threatening events (e.g., cardiac arrhythmias, prolonged sedation) [5]. |
| Enzyme Inducers | Rifampin, phenobarbital, phenytoin, carbamazepine, dexamethasone [5] | Use with caution. These drugs are potent inducers of CYP3A4 and can markedly diminish plasma concentrations of this compound, reducing its therapeutic efficacy [5]. |
| Inhibitors & Boosters | Ketoconazole [5], Ritonavir [6] [2] | Dosage adjustment may be needed. Ketoconazole can increase this compound concentrations [5]. Ritonavir is a potent CYP3A4 inhibitor used at low doses to "boost" this compound levels by inhibiting its metabolism, thereby enhancing its pharmacokinetic profile [6] [2]. |
This methodology is adapted from published studies on the mechanism-based inactivation of CYP3A by HIV protease inhibitors [4] [3].
1. Objective To characterize the time- and concentration-dependent inhibition of CYP3A4 by this compound in vitro and determine the inactivation parameters (KI and kinact).
2. Materials
3. Methodology
The experimental workflow for this protocol is summarized in the following diagram:
The table below summarizes the frequency of key gastrointestinal (GI) side effects observed with this compound in clinical trials [1] [2].
| Side Effect | Frequency Classification | Incidence in Clinical Trials | Notes |
|---|---|---|---|
| Nausea | Very Common | 74% [1] | Often mild to moderate in severity [2]. |
| Diarrhea/Loose Stools | Very Common | 39% to 56% [1] [2] | One of the most frequent side effects. |
| Vomiting | Common | 20% to 34% [1] [2] | - |
| Abdominal Pain | Common | 14% [1] | Reported as "abdominal symptoms (unspecified)" [1]. |
These GI effects were among the most frequent adverse events leading to discontinuation of this compound, particularly during the first 12 weeks of treatment [1].
Based on the pharmacological profile of this compound, here are some factors for researchers to consider when designing protocols to manage GI tolerability.
For researchers aiming to systematically investigate and mitigate these GI side effects, the following experimental workflow can serve as a guide. The diagram below outlines a potential protocol.
Q1: What is the most common gastrointestinal side effect reported with this compound? A1: In clinical trials, diarrhea or loose stools and nausea were the most frequently reported GI adverse events, with incidences of 39-56% and 74%, respectively [1] [2].
Q2: Are the GI side effects of this compound severe enough to warrant stopping treatment in a clinical trial setting? A2: Yes, the data indicates that gastrointestinal effects were among the most frequent reasons for discontinuation of this compound, especially during the initial 12-week period of treatment [1]. The severity should be closely monitored per the trial's protocol.
Q3: Did the formulation of this compound play a role in its tolerability? A3: Yes. The original capsule formulation was noted for its high pill burden (8 capsules twice daily), which was a significant tolerability and compliance issue and led to the development of Fosthis compound, a prodrug with a more convenient dosing regimen [4].
Q4: Is this compound still clinically used? A4: The marketing of this compound has been discontinued in many countries. It was largely replaced by Fosthis compound, its prodrug, which offers improved bioavailability and a lower pill burden [4] [5]. However, understanding its side effect profile remains relevant for historical context and research.
The boosting effect of ritonavir primarily involves the inhibition of key systems that metabolize or remove amprenavir from the body. The following diagram illustrates this dual inhibition mechanism and a common experimental workflow to study it.
The synergy between This compound (APV), a drug prone to metabolism and efflux, and ritonavir (RTV), a potent inhibitor, is key to its pharmacokinetic enhancement [1] [2]. Ritonavir's dual mechanism includes:
The success of the boosting strategy is reflected in clear changes in key pharmacokinetic parameters. The table below summarizes data from pivotal studies.
| Dosing Regimen | This compound Cₘᵢₙ (μg/mL) | This compound AUC | This compound Cₘₐₓ | Key Findings |
|---|---|---|---|---|
| APV 1200 mg + RTV 200 mg QD [3] | - | - | - | First FDA-approved once-daily dual-PI regimen; significantly reduced pill burden & GI toxicity |
| APV 600/900 mg + RTV 100 mg BID [1] [3] | Simulated Cₘᵢ₃ ratios similar to APV 1200 mg BID alone [1] | - | - | 900/100 mg BID showed no clear PK benefit over 600/100 mg BID, but had higher GI toxicity [3] |
| fos-APV 1400 mg + RTV 100 mg QD [4] | GLS Mean Ratio: 0.62 (38% lower vs RTV 200 mg QD) | GLS Mean Ratio: 0.90 (90% CI: 0.84-0.96) | GLS Mean Ratio: 0.97 (90% CI: 0.91-1.04) | Trough remained 6x above protein-corrected IC₅₀ for wild-type virus; improved tolerability & lipid profile vs RTV 200 mg |
To investigate these interactions in a research setting, here are detailed methodologies for key assays.
Caco-2 Cell Monolayer Permeability Assay This protocol assesses the P-gp-mediated efflux component of the boosting effect [2].
In Situ Single-Pass Intestinal Perfusion (SPIP) This ex vivo model provides a more complete picture by incorporating an intact intestinal system [2].
Population PK Modeling (NONMEM) This in-silico approach is used to analyze complex in vivo data and build predictive models [1].
Unexpectedly Low this compound Permeability/Absorption in Models:
Discrepancies Between In Vitro and In Vivo Findings:
High Variability in Clinical PK Data:
The available data primarily comes from older studies. A key finding is that the original hard gelatin capsule formulation required refrigeration, which motivated the development of a new formulation [1].
| Formulation | Key Stability Finding | Reference / Context |
|---|---|---|
| Hard Gelatin Capsule | Unstable at room temperature; required refrigeration [1]. | Clinical trial, 1999 [1] |
| Soft Gelatin Capsule | Bioequivalent to hard capsule; minimal clinical impact from high-fat meal [1]. | Clinical trial, 1999 [1] |
| PEGylated Nanocarrier Conjugate | Colorectal mucosal concentrations remained constant for 5 days in a mouse model [2]. | Pre-clinical research, 2016 [2] |
You can employ High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to assess this compound stability in your experiments. The workflows for these methods are outlined below.
These established methods can be validated for specificity, precision, and accuracy to reliably quantify this compound and detect degradation products in your stability studies [3] [4].
Here are answers to common questions that may arise during your research.
Q1: Why is a stability-indicating method important for studying this compound? A stability-indicating method, like the HPLC one cited, can accurately measure the active drug without interference from its degradation products. This is crucial for determining a drug's shelf life and appropriate storage conditions. Forcing the drug to degrade under various stress conditions (like acid, base, and oxidization) and ensuring the method can separate the main peak from the degradants validates that the method is "stability-indicating" [4].
Q2: What is the key stability drawback of the original this compound capsule? The initial hard gelatin capsule formulation of this compound was found to be unstable at room temperature, necessitating storage under refrigeration. This stability issue was the primary driver for the development of an improved soft gelatin capsule formulation [1].
Q3: Are there novel formulation strategies to improve this compound retention? Yes, recent research explores nanocarrier systems. One study conjugated this compound to a polyethylene glycol (PEG) polymer with a cell-penetrating peptide (Bac7). When administered locally to the colorectal mucosa in mice, this conjugate showed greatly enhanced retention, maintaining tissue concentrations for at least 5 days, suggesting a promising strategy for sustained local delivery [2].
Please be aware of the following limitations in the available data:
The key stability issue identified for amprenavir was the instability of its original hard gelatin capsule formulation at room temperature, which required refrigeration [1]. This was a significant factor driving the development of a more stable prodrug, fosthis compound [2] [3].
The table below summarizes the core physicochemical properties of this compound that are critical for assessing excipient compatibility:
| Property | Characteristic/Value | Implication for Formulation |
|---|---|---|
| Chemical Structure | Peptidomimetic hydroxyethylamine sulfonamide [4] | Guides compatibility with solvents, buffers, and solid-state excipients. |
| Aqueous Solubility | Relatively low (0.19 mg/mL in phosphate-buffered saline at pH 6.8) [1] | Formulations may require solubilizers (surfactants, co-solvents) which must be compatible. |
| pKa & pH Stability | Information not found in sources | Critical data gap for a compatibility guide. Requires experimental determination of stability across pH ranges. |
| Hygroscopicity | Information not found in sources | Critical data gap. Affects choice of excipients and need for desiccants in solid dosage forms. |
| Melting Point | Information not found in sources | Critical data gap. Indicator of crystal stability and potential for polymorphic transitions. |
While specific methodologies for this compound are not detailed in the search results, the following workflow outlines a standard industry approach for investigating drug-excipient compatibility. You can use this as a template for your experiments.
Phase 1: Excipient Selection and Binary Mixture Preparation
Phase 2: Stress Conditions and Analytical Monitoring
Phase 3: Data Analysis and Final Recommendation
Q1: Why was the original this compound formulation discontinued?
Q2: What is the most critical factor to consider for this compound stability?
Q3: Are there any known incompatible excipients for this compound?
The information available is primarily historical and clinical. For a modern drug development project, you would need to treat this compound as a New Chemical Entity (NCE) and perform a full suite of pre-formulation studies to thoroughly characterize its physicochemical properties and excipient compatibility.
Resistance to amprenavir in HIV-1 is associated with the selection of specific mutations in the viral protease. The following table summarizes the primary genotypic patterns and their phenotypic consequences identified in clinical studies [1].
| Primary Mutation | Common Accessory Mutations | Impact on APV Susceptibility (Fold Change) | Cross-Resistance Profile |
|---|---|---|---|
| I50V | Often M46I/L | >10-fold reduction | Little to no cross-resistance to other PIs; some retained susceptibility to SQV and IDV [1]. |
| I54L/M | Often M46I/L | Not specified | Minimal cross-resistance [1]. |
| I84V | Often M46I/L | Large reduction (comparable to I50V) | Minimal cross-resistance [1]. |
| V32I + I47V | Often M46I/L | Not specified | Minimal cross-resistance [1]. |
The I50V mutation is the signature resistance marker for this compound and is frequently accompanied by accessory mutations like M46I/L [1]. The I50V and I84V genotypes confer the highest levels of resistance to APV [1]. A structural study revealed that the I50V substitution, especially in the common compensatory background of A71V, reduces inhibitor binding affinity largely through unfavorable changes in binding entropy [2].
This protocol outlines the process for determining the consensus sequence of the HIV-1 protease gene from patient plasma samples, as used in key clinical studies [1].
Workflow:
Detailed Steps [1]:
This protocol describes a recombinant virus assay (RVA) to measure the half-maximal inhibitory concentration (IC₅₀) of this compound, providing a direct measure of viral resistance [1] [3].
Workflow:
This modern approach uses structural modeling to predict mutations that confer resistance, helping to anticipate clinical resistance.
Workflow:
Detailed Steps [4]:
Q1: What is the clinical impact of the I50V mutation on susceptibility to other protease inhibitors? The I50V mutation, particularly when selected by this compound, often confers little to no cross-resistance to other protease inhibitors. In some cases, viral variants with this mutation have even shown increased sensitivity (hypersusceptibility) to other drugs like saquinavir and indinavir [1]. This is distinct from the I50L mutation, which is associated with atazanavir resistance and can cause hypersusceptibility to other PIs [2].
Q2: How does pre-existing NRTI resistance influence the development of APV resistance? There is a significant association between pre-existing resistance to the nucleoside reverse transcriptase inhibitors (NRTIs) used in a treatment regimen and the subsequent development of protease inhibitor mutations. In one clinical trial, patients with baseline NRTI resistance were more likely to develop APV resistance mutations upon virological failure, underscoring the importance of a fully active background regimen [1].
Q3: What are the key considerations for choosing between genotypic and phenotypic resistance assays? The choice depends on your research goal [5] [6]:
Metabolic stability refers to a drug's resistance to degradation by metabolic enzymes in the body. A drug with low metabolic stability is rapidly broken down, leading to a short duration of action, low bioavailability, and potentially inadequate therapeutic exposure. For protease inhibitors like amprenavir, high metabolic stability is crucial for maintaining effective drug concentrations between doses to suppress viral replication effectively [1] [2].
Here are key strategies for improving the metabolic stability of drug candidates, with methodologies you can apply.
This approach uses the 3D structure of the biological target to design and optimize new drug molecules.
The following diagram illustrates this structured workflow.
Formulation strategies can protect a drug from metabolism and enhance its absorption.
Since this compound is highly protein-bound (~90%), measuring the free (unbound) drug concentration is critical, as it is the pharmacologically active fraction [4].
The table below addresses potential problems and solutions in metabolic stability studies.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Rapid metabolic degradation in liver microsome assays | Vulnerable functional groups susceptible to oxidation (e.g., specific sites on the molecule). | Use computational tools to identify metabolic soft spots and design analogs that block or slow these pathways [1] [2]. |
| Low or variable oral bioavailability | High first-pass metabolism, poor solubility, or efflux by transporters like P-glycoprotein. | Develop a Solid SEDDS formulation. Surfactants in SEDDS can inhibit efflux transporters and enhance lymphatic transport, bypassing some hepatic metabolism [3]. |
| Discrepancy between total plasma drug concentration and pharmacological effect | High and variable plasma protein binding affecting the free drug fraction. | Implement an ultrafiltration/HPLC method to measure the unbound drug concentration for a more accurate PK/PD relationship [4]. |
| Poor predictability of in vitro metabolic stability models | The in vitro system (e.g., microsomes) does not fully recapitulate in vivo conditions. | Use a tiered approach: combine data from human liver microsomes, hepatocytes, and in silico prediction tools for a more comprehensive assessment. |
Q1: What are the key advantages of using SBDD over traditional methods for metabolic stability improvement? SBDD provides a rational approach by visually illustrating how a drug interacts with its target and metabolic enzymes. This allows researchers to make precise structural changes aimed at improving metabolic stability without compromising target binding affinity, reducing the need for synthesizing and testing thousands of random compounds [1].
Q2: How do Solid SEDDS improve metabolic stability compared to liquid formulations? While Solid SEDDS primarily enhance solubility, they can indirectly influence metabolic fate. By promoting drug absorption via the lymphatic system, some drugs can bypass first-pass metabolism in the liver. Furthermore, solid forms offer superior physical and chemical stability during storage compared to liquid SEDDS, preventing precipitation and degradation [3].
Q3: Why is measuring unbound drug concentration critical for this compound? this compound is approximately 90% bound to plasma proteins. Only the unbound fraction is pharmacologically active. Changes in protein binding (e.g., due to drug-drug interactions) can significantly alter the free drug concentration and thus the therapeutic effect and toxicity, even if the total plasma concentration remains unchanged [4].
Fosamprenavir is a prodrug that is rapidly converted to its active form, this compound (APV), in the gut. Ritonavir (RTV) boosting inhibits the CYP3A4-mediated metabolism of this compound, significantly altering its pharmacokinetic profile [1] [2] [3]. The table below summarizes key steady-state pharmacokinetic parameters for various regimens.
| Regimen | APV AUC₀-τ (mg·h/mL) | APV Cmax (mg/mL) | APV Cmin or Cτ (ng/mL) | Key Findings |
|---|---|---|---|---|
| FPV 1400 mg QD (unboosted) | Data not fully available in search results, but Cτ is a key differentiator. | Data not fully available in search results. | Lower (Reference for comparison) | APV Cτ was 2.5 times lower than with RTV-boosted regimens [1]. |
| FPV 1400 mg + RTV 100 mg QD | Geometric LS Mean Ratio: 0.90 (90% CI: 0.84, 0.96) vs. RTV 200 mg QD [1] | Geometric LS Mean Ratio: 0.97 (90% CI: 0.91, 1.04) vs. RTV 200 mg QD [1] | Medium • GLS Mean Ratio: 0.62 (90% CI: 0.55, 0.69) vs. RTV 200 mg QD [1] • Remained 6-fold higher than protein-corrected IC50 for wild-type virus [1]. | | FPV 1400 mg + RTV 200 mg QD | Reference value for QD comparisons above [1]. | Reference value for QD comparisons above [1]. | Higher • Provided the highest trough concentrations among QD regimens [1]. | | FPV 700 mg + RTV 100 mg BID | Median AUC₀‑₂₄: 35 mg·h/mL (observed in patient study) [2] | Data not available in search results. | Median Cmin: 1400 ng/mL (observed in patient study) [2] | Boosting increased the APV Cmin by 4- to 6-fold compared to FPV alone [2]. |
Abbreviations: FPV: Fosthis compound; APV: this compound; RTV: Ritonavir; QD: Once Daily; BID: Twice Daily; AUC: Area Under the Curve (measure of total drug exposure); Cmax: Maximum Concentration; Cmin/Cτ: Minimum (Trough) Concentration; GLS: Geometric Least-Squares; IC50: 50% Inhibitory Concentration.
The data in the table above is derived from specific clinical studies. Here are the methodologies for the key experiments cited.
Study 1: QD Boosted Regimen Comparison (from [1])
Study 2: BID Boosted Regimen in Patients (from [2])
Study 3: Pharmacokinetic Modeling (from [3])
Ritonavir enhances the pharmacokinetics of this compound through two primary mechanisms:
The following diagram illustrates how these mechanisms work together in the intestine to boost this compound levels.
This diagram shows the dual inhibition mechanism of ritonavir. By blocking CYP3A4, it reduces this compound metabolism, and by blocking P-gp, it decreases this compound efflux, leading to increased absorption into the bloodstream.
For research and development purposes, the following quantitative data from key studies is essential.
A study of 155 PI-experienced but APV-naive patient samples revealed that APV maintained activity in a significant proportion of viruses resistant to other PIs [1].
| Resistance to Other PIs | Number of Samples | Samples Still Sensitive to Amprenavir |
|---|---|---|
| Resistant to 4 other PIs | 62 | 23 (37.1%) |
| Resistant to 3 other PIs | 13 | 6 (46.2%) |
| Resistant to 1-2 other PIs | 22 | 19 (86.4%) |
| Sensitive to all other PIs | 58 | 57 (98.3%) |
This demonstrates that this compound's distinct profile provides a viable therapeutic option where other PIs have failed [1].
Research has established that the presence of certain mutation patterns can predict cross-resistance. One study proposed that the presence of I84V and/or any two mutations from 10I/R/V/F, 46I/L, 54L/V, and 90M could predict reduced APV susceptibility with high sensitivity and specificity [1]. Subsequent research on lopinavir found that APV resistance mutations, particularly I50V, are strong contributors to LPV cross-resistance, indicating significant overlap that was initially underappreciated [2].
To ensure reproducibility and critical evaluation, here are the methodologies from the cited studies.
This method was used to generate the phenotypic cross-resistance data in [1] [3].
This method elucidates the structural mechanism of resistance, as described in [4] [5].
The following diagram illustrates the primary and alternative genetic pathways to this compound resistance and their cross-resistance implications with other protease inhibitors.
Amprenavir is a sulfonamide nonpeptide HIV-1 protease inhibitor (PI). It binds to the viral protease's active site, preventing the cleavage of viral polyprotein precursors into mature, functional proteins, which is a critical step for viral replication [1].
Fosthis compound is a phosphonooxy prodrug of this compound. Its key advantage is greater water solubility and improved oral bioavailability compared to this compound. It is rapidly converted to this compound in the intestinal mucosa [2] [1]. This allowed for a significantly reduced pill burden, which led to fosthis compound replacing this compound in clinical practice [2] [1].
The table below summarizes key clinical trial findings comparing this compound/fosthis compound-based regimens with other contemporary treatments.
| Regimen (Study Name) | Patient Population | Key Comparative Efficacy Findings | Key Safety & Tolerability Findings |
|---|---|---|---|
| FPV/r vs LPV/r (KLEAN) [2] | Treatment-naïve | Non-inferior at 48 wks: 73% (FPV/r) vs 71% (LPV/r) with VL <400 c/mL. | No significant differences in efficacy, tolerability, or safety. |
| FPV/r vs ATV/r (ALERT) [2] | Treatment-naïve | Comparable virological outcome and CD4 increase at 48 weeks. | Comparable lipid changes and adverse events. |
| APV/ritonavir vs APV alone (ESS40011) [3] | Treatment-naïve & -experienced | Superior virological suppression with APV600/RTV: 48% (APV600/RTV) vs 29% (APV1200) with VL <50 c/mL at 24 wks. | Lower rate of oral paresthesia with APV600/RTV (2% vs 8%). Similar discontinuation due to AEs (7% vs 8%). |
| FPV/r vs NFV (SOLO) [2] | Treatment-naïve | Similar rates of viral suppression <400 c/mL at 48 wks (69% vs 68%). Lower virologic failure with FPV/r (7% vs 17%). | Diarrhea was significantly more common with nelfinavir. |
| APV vs IDV [4] | PI-naïve, treatment-experienced | APV was less effective than indinavir. | Generally well tolerated; GI disturbance and rash were principal side effects. |
This compound's resistance profile is distinct from other first-generation PIs. The I50V mutation is the major amino acid substitution specifically associated with resistance to this compound [4]. However, high-level resistance typically requires the accumulation of several mutations, such as those at positions L10, M46, I47, I54, V82, and I84 [5] [6].
Structural Basis of Resistance High-resolution crystal structures and molecular dynamics simulations reveal how mutations affect this compound binding [5] [7]:
The diagram below illustrates the logical relationship between drug-resistant mutations and their downstream effects on the protease's function and the resulting treatment outcome.
To ensure reproducibility for researchers, here are the methodologies from key studies cited.
1. Clinical Trial: ESS40011 (APV/r vs APV) [3]
2. Molecular Dynamics Simulation (Mechanism of Resistance) [7]
The safety profile of this compound and fosthis compound is generally characterized by gastrointestinal side effects and rash [4] [1].
The data shows that while ritonavir-boosted fosthis compound demonstrated non-inferior efficacy to other early PIs like lopinavir, its use was associated with a significant pill burden and specific toxicity concerns. A key differentiator was its unique I50V resistance mutation. The subsequent development of fosthis compound, a prodrug, was a direct response to the need for a more bioavailable formulation with a lower pill burden [2] [1].
However, the antiretroviral landscape has since evolved. Current WHO guidelines now recommend dolutegravir-based regimens as the preferred first-line treatment, citing improved efficacy, a higher genetic barrier to resistance, and better tolerability compared to older regimens, including those containing efavirenz [8]. This shift underscores the continuous drive in HIV drug development toward optimizing the balance of potency, safety, and convenience.
| Drug Name | Primary Proposed Mechanism | Key In-Silico Findings / Binding Energy | Key Molecular Targets Studied |
|---|---|---|---|
| Amprenavir [1] [2] [3] | Inhibits viral entry by destabilizing the Spike-ACE2 complex [1] [3]. | Reduced Spike-ACE2 binding energy from -29.58 kcal/mol (without drug) to -20.13 kcal/mol (with drug) [1] [3]. | SARS-CoV-2 Spike Glycoprotein (S-protein) [1] [3] |
| Plerixafor [1] [3] | Inhibits viral entry by destabilizing the Spike-ACE2 complex [1] [3]. | Reduced Spike-ACE2 binding energy to -19.72 kcal/mol; greatest destabilizing potential in the study [1] [3]. | SARS-CoV-2 Spike Glycoprotein (S-protein) [1] [3] |
| Enalaprilat [1] [3] | Inhibits viral entry by destabilizing the Spike-ACE2 complex [1] [3]. | Reduced Spike-ACE2 binding energy to -23.84 kcal/mol [1] [3]. | SARS-CoV-2 Spike Glycoprotein (S-protein) [1] [3] |
| Saquinavir [4] [5] | Binds to viral protease targets; one of the most frequently identified candidates in a systematic review of in-silico studies [4]. | Best results observed in multiple (9) in-silico studies; also predicted to inhibit enzymes in multi-drug resistant bacteria [4] [5]. | SARS-CoV-2 Main Protease (Mpro / Nsp5) [4] |
| Ritonavir [4] | Binds to viral protease targets; frequently identified in a systematic review of in-silico studies [4]. | Promising results observed in multiple (8) in-silico studies [4]. | SARS-CoV-2 Main Protease (Mpro / Nsp5) [4] |
| Lopinavir [4] | Binds to viral protease targets; identified in a systematic review of in-silico studies [4]. | Promising results observed in multiple (6) in-silico studies [4]. | SARS-CoV-2 Main Protease (Mpro / Nsp5) [4] |
| Heparin [4] [6] | Possesses anti-viral, anti-inflammatory, and anti-coagulant properties; shown effective in clinical trials when inhaled [6]. | Showed inhibitory effects in both in-silico and in-vitro studies [4]. | Multiple (Inhaled form acts directly in lungs) [6] |
The promising predictions for this compound are primarily derived from structured computational workflows. Here are the methodologies from two pivotal studies:
Study 1: Molecular Dynamics to Destabilize Spike-ACE2 Complex [1] [3]
Study 2: Multi-Target "Two-Way" Virtual Screening [2]
The following diagram illustrates the general workflow shared by these in-silico repurposing studies:
The following table summarizes key pharmacokinetic (PK) parameters for this compound in the CNS from pivotal studies.
| PK / PD Parameter | Value | Experimental Model / Context | Citation |
|---|---|---|---|
| CSF Concentration (Total APV) | Median: 24.8 ng/mL (IQR: 16.2-44.0) | Humans (on fosthis compound); 119 CSF-plasma pairs | [1] |
| CSF-to-Plasma Ratio (Total Drug) | Median: 0.012 (IQR: 0.008-0.018) (~1.2%) | Humans (on fosthis compound) | [1] |
| Brain-to-Blood Ratio (Unbound Drug) | Control: 0.076; +GF120918: 0.617 | Rat (Microdialysis) | [2] |
| Fold-Increase in Brain Exposure (vs Wild-Type) | In Brain: 13 to 27-fold; In CSF: 3.3-fold | P-gp knockout mice & chemical inhibition (GF120918) | [3] |
| CPE Score | Not explicitly stated; Generally, PIs have low-moderate scores | Human (Regimen CPE scoring) | [4] |
| Therapeutic Efficacy (CSF) | >97% of CSF samples > IC50 (5.6 ng/mL); Median 4.4-fold above IC50 | Humans (compared to wild-type HIV IC₅₀) | [1] |
The critical insights into this compound's CNS disposition come from studies investigating the role of efflux transporters and specific measurement techniques.
A consistent finding across multiple studies is that this compound is a substrate for P-glycoprotein (P-gp), which actively pumps it out of the brain, limiting its distribution.
Clinical studies measuring drug levels in human cerebrospinal fluid have demonstrated that despite low fractional penetrance, concentrations often exceed the therapeutic threshold.
For reproducibility, here are the methodologies from two key studies.
This method measures the pharmacologically active, unbound fraction of the drug in the brain's extracellular fluid [2].
The workflow for this protocol is summarized in the following diagram:
This high-throughput approach screens the brain penetration of multiple compounds simultaneously [5].
The distribution of this compound into the CNS is governed by specific physiological mechanisms and can be influenced by external factors.
This compound achieves therapeutically relevant concentrations in the CSF despite its low CSF-to-plasma ratio, primarily due to its high in vitro potency [1]. Its penetration is severely limited by P-glycoprotein efflux at the blood-brain barrier, a bottleneck that can be overcome with specific inhibitors in experimental models [2] [3] [5].
For researchers, this highlights:
The table below summarizes the protein binding data found in the search results. A value of ~90% is reported for amprenavir, while other protease inhibitors like ritonavir are more highly bound [1] [2].
| Drug Name | Protein Binding (%) | Primary Binding Proteins |
|---|---|---|
| This compound | ~90% [1] | Information not available in search results |
| Ritonavir | 98-99% [2] | Albumin, Alpha-1 acid glycoprotein [2] |
| Saquinavir | >98% (from in vitro data) [3] | Information not available in search results |
The available data highlights the functional importance of protein binding for antiviral activity.
While the specific experimental details for this compound were not contained in the search results, the following established methodologies are typically used to determine plasma protein binding.
Typical Experimental Workflow for Plasma Protein Binding
The most common method is Equilibrium Dialysis [3]:
Health Hazard